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(1R,2R)-2-Fluoro-2-phenylcyclopropanamine Documentation Hub

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  • Product: (1R,2R)-2-Fluoro-2-phenylcyclopropanamine
  • CAS: 810659-17-7

Core Science & Biosynthesis

Foundational

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine chemical structure properties

Structural Properties, Synthesis, and Pharmacological Applications Executive Summary (1R,2R)-2-Fluoro-2-phenylcyclopropanamine is a specialized fluorinated cyclopropylamine scaffold primarily utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthesis, and Pharmacological Applications

Executive Summary

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine is a specialized fluorinated cyclopropylamine scaffold primarily utilized in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Structurally derived from the non-fluorinated antidepressant tranylcypromine (2-PCPA) , the introduction of a fluorine atom at the C2 position (geminal to the phenyl ring) fundamentally alters the molecule's electronic properties, metabolic stability, and enzyme inhibition kinetics.

This guide details the physicochemical characteristics, synthetic routes, and mechanism of action (MoA) of this scaffold, with a specific focus on its role as a mechanism-based "suicide" inhibitor in epigenetic therapy.

Part 1: Structural & Stereochemical Analysis

The molecule is defined by three critical structural features: the cyclopropane ring strain, the vicinal amine/phenyl arrangement, and the geminal fluorine substitution.

1. Stereochemical Configuration (CIP Priority Analysis)

The designation (1R,2R) dictates the absolute configuration. Due to the high atomic priority of Fluorine (Atomic Number 9) compared to Carbon, the Cahn-Ingold-Prelog (CIP) assignment differs from the non-fluorinated parent.

  • C1 (Amine Center): Nitrogen > C2 > C3 > H. Configuration (1R) implies the amine (-NH₂) is oriented "Up" (Wedge).

  • C2 (Quaternary Center): Fluorine > Phenyl > C1 > C3. Configuration (2R) implies the Fluorine (-F) is oriented "Up" (Wedge).

Geometric Consequence: In the (1R,2R) isomer, the Amine and Fluorine are cis to each other.[1] Consequently, the Amine and Phenyl group are trans .

  • Significance: The trans-orientation of the amine and phenyl groups mimics the bioactive conformation of tranylcypromine, allowing the molecule to fit into the LSD1 active site, while the fluorine atom engages in specific electronic interactions and prevents metabolic oxidation at the benzylic position.

2. The "Fluorine Effect" on Physicochemical Properties
PropertyEffect of C2-Fluorine SubstitutionMechanism
pKa (Amine) Decreased (~6.5 - 7.5 vs. ~8.5 for tranylcypromine)Strong electron-withdrawing inductive effect (-I) of fluorine reduces N-lone pair availability.
Lipophilicity IncreasedFluorine increases lipophilicity (C-F bond), enhancing blood-brain barrier (BBB) permeability.
Metabolic Stability EnhancedThe C2-F bond blocks benzylic hydroxylation, a primary clearance pathway for phenylcyclopropanes.
Ring Strain IncreasedRepulsion between the F-lone pairs and adjacent bonds increases ring strain, facilitating ring-opening during enzyme inhibition.
Part 2: Mechanism of Action (LSD1 Inhibition)

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine acts as a mechanism-based irreversible inhibitor (suicide substrate) of LSD1. The presence of the fluorine atom modulates the Single Electron Transfer (SET) mechanism required for covalent adduct formation with the FAD cofactor.

Pathway Logic
  • Recognition: The amine binds to the LSD1 active site, mimicking the methylated lysine substrate.

  • Oxidation: FAD oxidizes the amine to an imine intermediate.

  • Ring Opening: The cyclopropyl ring undergoes radical ring opening. The fluorine atom stabilizes the developing radical/charge at the benzylic position.

  • Adduct Formation: The opened ring forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.

LSD1_Mechanism Substrate (1R,2R)-2-Fluoro-2-phenyl cyclopropanamine ES_Complex Enzyme-Substrate Complex (LSD1) Substrate->ES_Complex Binding (Kd) Imine Cyclopropyl Imine Intermediate ES_Complex->Imine FAD Oxidation (-2e-, -2H+) Radical Ring-Opened Radical Species Imine->Radical Spontaneous Ring Opening Note1 Fluorine Inductive Effect: Modulates oxidation potential and radical stability. Imine->Note1 Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) Radical->Adduct Covalent Attack on FAD C(4a)

Figure 1: Mechanism of LSD1 inactivation by 2-fluoro-2-phenylcyclopropanamine. The fluorine atom influences the kinetics of the ring-opening step.

Part 3: Synthetic Methodology

Synthesizing the gem-fluoro-phenyl cyclopropane core with high enantiopurity is challenging due to the quaternary center. The following protocol outlines a robust route utilizing carbene insertion, followed by resolution.

Protocol: Synthesis via Fluorocarbene Insertion

Reagents: Styrene, Chlorofluorocarbene precursor (e.g., dichlorofluoromethyl phenyl sulfone), Sodium borohydride, Chiral Resolving Agent (e.g., (S)-Mandelic acid).

Step-by-Step Workflow:

  • Carbene Generation & Cyclopropanation:

    • React styrene with a fluorocarbene source (generated in situ from dichlorofluoromethyl phenyl sulfone or similar) under phase-transfer catalysis.

    • Result: Formation of 1-chloro-1-fluoro-2-phenylcyclopropane (racemic mixture).

  • Reduction to Amine Precursor:

    • The chloro-fluoro cyclopropane is chemically unstable for direct amination. A standard route involves converting the chloro-group to an ester or nitrile, or using a specific styrene precursor (e.g.,

      
      -fluorostyrene) followed by cyclopropanation with a diazoacetate, then Curtius rearrangement.
      
    • Alternative (Direct): Use 1-fluoro-1-phenyl-alkene reacting with a carbenoid generated from diazomethane/zinc (Simmons-Smith type) to yield the cyclopropane, followed by functionalization.

  • Chiral Resolution (Critical Step):

    • Since direct asymmetric synthesis is low-yield, resolution of the racemic amine is preferred.

    • Dissolve racemic 2-fluoro-2-phenylcyclopropanamine in Ethanol.

    • Add 0.5 equivalents of (S)-Mandelic Acid .

    • Heat to reflux and allow slow crystallization.

    • Filter crystals. The (1R,2R) isomer typically forms a diastereomeric salt with specific chiral acids (verify specific acid match via screening).

  • Free Basing:

    • Treat the purified salt with 1M NaOH.

    • Extract with Dichloromethane (DCM).

    • Dry over MgSO₄ and concentrate.

Synthesis_Workflow Start Precursor: Styrene / Fluorostyrene Step1 Cyclopropanation (Carbene Insertion) Start->Step1 Intermediate Racemic Fluoro-Cyclopropane Step1->Intermediate Step2 Functional Group Transformation (-NH2) Intermediate->Step2 RacemicAmine Racemic 2-Fluoro-2-phenylcyclopropanamine Step2->RacemicAmine Step3 Chiral Resolution (e.g., (S)-Mandelic Acid) RacemicAmine->Step3 Final Pure (1R,2R) Isomer Step3->Final Crystallization

Figure 2: Synthetic pathway focusing on the construction of the fluorinated cyclopropane core and subsequent chiral resolution.

Part 4: Experimental Validation (LSD1 Assay)

To confirm the activity of the synthesized (1R,2R) isomer, an enzymatic demethylation assay is required.

Protocol: LSD1-CoREST Demethylase Assay

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 0.1 mM DTT, 5% Glycerol.

  • Enzyme Mix: Incubate recombinant human LSD1/CoREST complex (50 nM) with varying concentrations of (1R,2R)-2-fluoro-2-phenylcyclopropanamine (0.01

    
    M to 100 
    
    
    
    M) for 30 minutes at room temperature. Note: Pre-incubation is vital for mechanism-based inhibitors to allow adduct formation.
  • Substrate Addition: Add H3K4me2 (dimethylated histone H3 peptide) substrate (10

    
    M).
    
  • Detection: Use a peroxidase-coupled reaction (Amplex Red) to detect H₂O₂ produced during the demethylation cycle.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor]. Calculate IC₅₀.

    • Expected Result: The (1R,2R) isomer should exhibit an IC₅₀ in the low nanomolar range (<100 nM), significantly more potent than the non-fluorinated parent (Tranylcypromine IC₅₀

      
       2-5 
      
      
      
      M).
References
  • Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry. Link

  • Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link

  • Yoshida, M.R., et al. (2004). "Fluorinated phenylcyclopropylamines.[2] 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase."[2] Journal of Medicinal Chemistry. Link

  • Haufe, G., et al. (2008). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Journal of Physical Chemistry A. Link

  • PubChem. "(1R,2S)-2-Fluorocyclopropan-1-amine (Compound Summary)." National Library of Medicine. Link

Sources

Exploratory

A Technical Guide to (1R,2R)-2-Fluoro-2-phenylcyclopropanamine: Synthesis, Stereochemistry, and Application in Monoamine Oxidase Inhibition

This technical guide provides an in-depth exploration of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine, a fluorinated analog of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine, a fluorinated analog of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the compound's identifiers, physicochemical properties, a plausible synthetic route, and its primary application as a stereoselective inhibitor of monoamine oxidases.

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is fundamental for research and development. This section provides key identifiers and physicochemical properties for (1R,2R)-2-Fluoro-2-phenylcyclopropanamine. It is important to note that a definitive, verified CAS number for this specific enantiomer is not consistently reported across chemical databases, with some sources providing conflicting or likely erroneous information. Researchers are advised to verify the identity of their samples through analytical characterization.

Chemical Identifiers
IdentifierValue
IUPAC Name (1R,2R)-2-Fluoro-2-phenylcyclopropan-1-amine
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Canonical SMILES N[C@H]1C[C@@]1(F)c1ccccc1
InChI Key UJTQURLMCYMANH-WHFBIAKZSA-N
CAS Number Not definitively established; researchers should exercise caution with supplier-provided numbers.
Physicochemical Properties

The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines predicted and known properties for this class of compounds.

PropertyValueSource
Appearance Expected to be an oil or low-melting solid.General knowledge of similar compounds.
pKa (amine) Estimated to be slightly lower than non-fluorinated analogs due to the electron-withdrawing nature of fluorine.[1]
LogP The fluorine substituent is expected to increase lipophilicity compared to the non-fluorinated parent compound.[1]
Solubility Likely soluble in organic solvents such as methanol, ethanol, and DMSO. The hydrochloride salt would be water-soluble.General chemical principles.

Synthesis of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine

The synthesis of fluorinated cyclopropylamines presents unique challenges due to the stereochemical complexity of the cyclopropane ring. A plausible synthetic approach for (1R,2R)-2-Fluoro-2-phenylcyclopropanamine can be adapted from established methods for related compounds. The following protocol describes a potential enantioselective synthesis.

Synthetic Workflow Diagram

G Styrene Styrene Intermediate_1 α-Fluorostyrene Styrene->Intermediate_1 Fluorination Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor) Fluorinating_Agent->Intermediate_1 Chiral_Catalyst Chiral Catalyst Intermediate_2 (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate Chiral_Catalyst->Intermediate_2 Diazoacetate Ethyl Diazoacetate Diazoacetate->Intermediate_2 Intermediate_1->Intermediate_2 Asymmetric Cyclopropanation Intermediate_3 (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid Intermediate_2->Intermediate_3 Ester Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate_4 tert-butyl (1R,2R)-2-fluoro-2-phenylcyclopropylcarbamate Intermediate_3->Intermediate_4 Amine Formation Curtius_Rearrangement Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) Curtius_Rearrangement->Intermediate_4 Final_Product (1R,2R)-2-Fluoro-2-phenylcyclopropanamine Intermediate_4->Final_Product Boc Deprotection Deprotection Deprotection (e.g., TFA or HCl) Deprotection->Final_Product

Caption: Proposed enantioselective synthesis of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine.

Step-by-Step Experimental Protocol
  • Fluorination of Styrene: Styrene is subjected to an electrophilic fluorination reaction using a suitable fluorine source, such as Selectfluor, to yield α-fluorostyrene.

  • Asymmetric Cyclopropanation: The resulting α-fluorostyrene undergoes an asymmetric cyclopropanation reaction with ethyl diazoacetate in the presence of a chiral catalyst (e.g., a copper or rhodium complex with a chiral ligand) to stereoselectively form (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate.[2]

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.

  • Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This involves the formation of an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then rearranges to an isocyanate upon heating. The isocyanate is trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

  • Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, (1R,2R)-2-Fluoro-2-phenylcyclopropanamine.

Application in Monoamine Oxidase Inhibition

The primary pharmacological interest in (1R,2R)-2-Fluoro-2-phenylcyclopropanamine lies in its activity as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[] Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and other neurological disorders.

Mechanism of Action

Phenylcyclopropylamines are mechanism-based inhibitors of MAO. The proposed mechanism involves the oxidation of the amine by the FAD cofactor in the MAO active site, leading to the formation of a reactive cyclopropyl radical cation. This intermediate can then covalently modify the FAD cofactor or a nearby amino acid residue in the enzyme's active site, resulting in irreversible inhibition.[4]

Stereoselectivity of Inhibition

A critical aspect of the pharmacology of fluorinated phenylcyclopropylamines is the stereoselectivity of their interaction with MAO-A and MAO-B. Research has shown that the stereochemistry of the cyclopropane ring significantly influences the inhibitory potency. For 2-fluoro-2-phenylcyclopropylamines, the trans-isomers are generally more potent inhibitors than the cis-isomers.[5][6]

Furthermore, within the trans-isomers, there is a notable difference in activity between the enantiomers. Studies have demonstrated that the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine is a more potent inhibitor of both MAO-A and MAO-B compared to the (1R,2R)-enantiomer.[5] This suggests that the spatial arrangement of the phenyl, fluoro, and amino groups is crucial for optimal binding and inactivation of the enzyme. The presence of the fluorine atom does not appear to alter the inherent enantioselectivity observed with the non-fluorinated parent compound, tranylcypromine.[5]

MAO Inhibition Pathway

G MAO Monoamine Oxidase (MAO) MAO_Substrate_Complex MAO-Substrate Complex MAO->MAO_Substrate_Complex MAO_Inhibitor_Complex MAO-Inhibitor Complex MAO->MAO_Inhibitor_Complex Substrate Monoamine Neurotransmitter (e.g., Serotonin) Substrate->MAO_Substrate_Complex Inhibitor (1R,2R)-2-Fluoro-2-phenylcyclopropanamine Inhibitor->MAO_Inhibitor_Complex Products Aldehyde + NH₃ + H₂O₂ MAO_Substrate_Complex->Products Catalysis Oxidative_Deamination Oxidative Deamination Covalent_Adduct Irreversible Covalent Adduct MAO_Inhibitor_Complex->Covalent_Adduct Inactivation Increased_Neurotransmitters Increased Neurotransmitter Levels Covalent_Adduct->Increased_Neurotransmitters Therapeutic Effect

Sources

Foundational

Introduction: The Enduring Scaffold of Tranylcypromine and the Rationale for Fluorination

An In-depth Technical Guide to Fluorinated Tranylcypromine Analogs: From Synthesis to Therapeutic Potential Tranylcypromine (TCP), a nonselective, irreversible inhibitor of monoamine oxidase (MAO), has been a tool in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorinated Tranylcypromine Analogs: From Synthesis to Therapeutic Potential

Tranylcypromine (TCP), a nonselective, irreversible inhibitor of monoamine oxidase (MAO), has been a tool in the clinical management of mood and anxiety disorders for decades[1][2]. Its unique cyclopropylamine structure, formally a cyclized analog of amphetamine, is the key to its mechanism, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO enzymes[1][3]. More recently, this same reactive scaffold has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), a flavin-dependent enzyme critical in epigenetic regulation and a high-value target in oncology[1][3][4].

This dual-target profile, however, presents a challenge for therapeutic specificity. The quest to engineer TCP analogs with improved potency, selectivity, and pharmacokinetic properties has led researchers to a powerful tool in medicinal chemistry: fluorination . The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly alter its properties[5][6]. It can block sites of metabolic degradation, enhance binding affinity through favorable electronic interactions, and alter lipophilicity to improve membrane permeation, all with minimal steric impact[7]. This guide provides a comprehensive technical overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of fluorinated tranylcypromine analogs, offering field-proven insights for researchers in drug development.

Core Mechanism of Action: Irreversible FAD Adduction

The inhibitory activity of tranylcypromine and its analogs against both MAO and LSD1 stems from a shared mechanistic pathway. The cyclopropylamine moiety undergoes a single-electron transfer to the oxidized FAD cofactor, leading to the opening of the cyclopropane ring and the formation of a stable covalent bond between the drug and the N5 position of the flavin ring[3][8]. This irreversible inactivation is the basis for their prolonged pharmacodynamic effects.

Mechanism_of_Inhibition TCP Fluorinated TCP Analog Complex Initial Non-covalent Complex TCP->Complex Binding Enzyme Enzyme Active Site (MAO or LSD1) with FADox Enzyme->Complex SET Single-Electron Transfer (SET) Complex->SET e- transfer to FADox Radical Ring-Opened Radical Intermediate SET->Radical Radical Clock Rearrangement Adduct Irreversible Covalent FAD-Adduct Radical->Adduct Covalent Bonding to FADred

Caption: Mechanism of irreversible inhibition by tranylcypromine analogs.

Synthetic Strategies for Fluorinated Analogs

The synthesis of fluorinated TCP analogs generally involves multi-step sequences that introduce fluorine onto either the phenyl ring or the cyclopropane ring. A common approach for aryl fluorination involves starting with appropriately substituted fluorinated phenols or bromobenzenes, while cyclopropyl fluorination often requires specialized reagents.

Generalized Synthetic Workflow

A representative workflow for creating these analogs often follows the path of olefination, cyclopropanation, and functional group manipulation to install the requisite amine.

Synthetic_Workflow cluster_start Starting Materials cluster_main Core Synthesis cluster_alt Alternative Route Start_A Substituted Styrene (Aryl-Fluorinated) Cyclopropanation Cyclopropanation (e.g., with Ethyldiazoacetate) Start_A->Cyclopropanation Start_B Substituted Phenol (Aryl-Fluorinated) Start_B->Cyclopropanation via Allylation Hydrolysis Ester Hydrolysis Cyclopropanation->Hydrolysis Curtius Curtius Rearrangement (Carboxylic Acid -> Isocyanate -> Amine) Hydrolysis->Curtius Final Final Fluorinated Tranylcypromine Analog Curtius->Final Grignard Grignard Reaction (e.g., Fluoro-bromobenzene + Mg) Nitrile_Add Addition to Carbonitrile Intermediate Grignard->Nitrile_Add Nitrile_Add->Final Direct Formation

Caption: Generalized synthetic workflows for fluorinated TCP analogs.

Exemplary Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from methodologies described for the synthesis of various TCP derivatives[3].

  • Cyclopropanation: A substituted styrene (bearing the desired aryl fluorination) is reacted with ethyldiazoacetate in the presence of a rhodium or copper catalyst to yield the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The reaction typically yields a mixture of trans and cis isomers, which can be separated by column chromatography.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, often using diphenylphosphoryl azide (DPPA) and a base like triethylamine. The acyl azide is then thermally rearranged in the presence of an alcohol (e.g., tert-butanol) to form a carbamate intermediate (Boc-protected amine).

  • Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final fluorinated trans-2-phenylcyclopropylamine analog.

This self-validating system relies on the clear separation and characterization of diastereomers at the cyclopropanation or final amine stage, ensuring stereochemical purity, which is critical for pharmacological evaluation.

Pharmacology and Structure-Activity Relationships (SAR)

Fluorination at different positions on the TCP scaffold dramatically influences its inhibitory potency and selectivity for MAO-A, MAO-B, and LSD1.

Impact on Monoamine Oxidase (MAO) Inhibition

Early work focused on enhancing the antidepressant properties of TCP. Fluorination on the phenyl ring, particularly at the para-position, was found to significantly increase potency against both MAO isoforms.

  • Aryl Fluorination: 4-fluorotranylcypromine is approximately 10 times more potent than tranylcypromine at inhibiting both MAO-A and MAO-B in vitro[9]. This increased potency is attributed to the electron-withdrawing nature of fluorine enhancing the interaction with the enzyme's active site[10]. Chronic administration of 4-fluorotranylcypromine in rats leads to sustained increases in brain monoamine concentrations, consistent with potent MAO inhibition in vivo[11].

  • Cyclopropyl Fluorination: The addition of a fluorine atom directly to the cyclopropane ring also increases inhibitory activity towards both MAO-A and MAO-B[10]. The stereochemistry is crucial; analogs with a cis relationship between the fluorine and the amino group show greater potency[8][12]. For instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor than TCP[12].

Shifting Selectivity Towards LSD1 Inhibition

The discovery of TCP's activity against LSD1 opened a new therapeutic avenue, primarily in oncology[13]. Here, the goal is often to enhance LSD1 inhibition while reducing MAO activity to minimize neurologic side effects.

  • Aryl Substitution is Key: Unlike with MAO, simply adding a fluorine atom to the cyclopropyl ring of TCP decreases LSD1 inhibition[14]. However, this effect can be overcome by also adding substituents to the phenyl ring[4][14][15]. This highlights a key SAR insight: the catalytic site of LSD1 is larger than that of the MAOs, accommodating bulkier substitutions on the phenyl ring which can be exploited to engineer selectivity[13][16].

  • Multi-Substitution Strategy: Potent and selective LSD1 inhibitors have been developed by combining aryl substitutions with the core TCP scaffold. For example, the inhibitor S2101 was synthesized by adding an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine, resulting in high selectivity for LSD1 over MAOs[3][8].

  • Cyclopropyl Fluorination in LSD1 Inhibitors: While cyclopropyl fluorination alone is detrimental to LSD1 activity, in combination with optimal aryl substitutions, it can be tolerated and contribute to a desirable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[14].

Selectivity_Shift cluster_MAO MAO-Targeted Analogs cluster_LSD1 LSD1-Targeted Analogs TCP Tranylcypromine (TCP) Scaffold Aryl_F Aryl Fluorination (e.g., 4-F-TCP) TCP->Aryl_F Cyclo_F Cyclopropyl Fluorination TCP->Cyclo_F Aryl_Sub Bulky Aryl Substitutions (+/- Fluorine) TCP->Aryl_Sub MAO_Potency Increased Potency (MAO-A & MAO-B) Aryl_F->MAO_Potency Cyclo_F->MAO_Potency LSD1_Selectivity Increased Potency & Selectivity for LSD1 Aryl_Sub->LSD1_Selectivity

Caption: Logic of shifting target selectivity from MAO to LSD1.

Quantitative Data Summary

The following table summarizes the inhibitory activities of key fluorinated TCP analogs compared to the parent compound.

CompoundFluorination PositionTargetIC₅₀ / Kᵢ (μM)Selectivity ProfileReference
Tranylcypromine (TCP) NoneMAO-A~2.3Non-selective[8]
MAO-B~0.47[8]
LSD1~22[16]
4-Fluorotranylcypromine 4-phenylMAO-A~0.06Potent, non-selective MAO inhibitor[9]
MAO-B~0.06[9]
2-PFPA CyclopropylMAO-A>250LSD1-selective vs. MAO-A[8]
MAO-B8.3[8]
LSD18.9[8]
S2101 3,5-di-F-phenylMAO-A110Highly LSD1-selective[8]
MAO-B17[8]
LSD10.88 (Kᵢ)[8]

Note: IC₅₀/Kᵢ values can vary based on assay conditions. The data presented is for comparative purposes.

Pharmacokinetic and Therapeutic Outlook

The primary rationale for fluorination—improving metabolic stability—holds true for TCP analogs. Fluorine atoms can shield adjacent C-H bonds from cytochrome P450-mediated oxidation, a major metabolic pathway for many drugs. This can lead to a longer half-life and improved bioavailability. For instance, 4-fluorotranylcypromine was found to attain higher brain levels than TCP itself after equivalent dosing, which may contribute to its enhanced potency in vivo[9].

The development of selective LSD1 inhibitors based on the fluorinated TCP scaffold has led to several compounds entering clinical trials for various cancers, including acute myeloid leukemia (AML) and small cell lung cancer[8][16]. Compounds like GSK2879552 and ORY-1001 are examples of how the TCP scaffold has been optimized for oncology applications[8]. These efforts demonstrate that by strategically applying fluorination and other medicinal chemistry principles, a classic psychiatric drug scaffold can be repurposed into a precision oncology therapeutic.

Conclusion

The fluorinated tranylcypromine analog landscape represents a compelling case study in modern drug discovery. It showcases how a well-understood pharmacophore can be rationally modified to enhance potency, modulate target selectivity, and improve pharmacokinetic properties. For researchers and drug developers, the key takeaways are clear: fluorination is a versatile strategy, but its effects are highly context-dependent. A deep understanding of the target enzyme's active site architecture is paramount to successfully shifting from a non-selective scaffold to a highly specific therapeutic agent. The continued exploration of fluorinated TCPs, particularly as epigenetic modulators, holds significant promise for addressing unmet needs in oncology and potentially other diseases.

References

  • Borrello, M.T., Schinor, B., Bartels, K., Benelkebir, H., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). PubMed.
  • Borrello, M.T., Schinor, B., Bartels, K., Benelkebir, H., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). The University of East Anglia.
  • Anonymous. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. PMC.
  • Baker, G.B., Coutts, R.T., McKenna, K.F., & Sherry-McKenna, R.L. (n.d.). Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. PubMed.
  • Borrello, M.T., Schinor, B., Bartels, K., Benelkebir, H., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). ePrints Soton.
  • Shi, Y., Wu, Y.R., Su, M.B., Shen, D.H., et al. (n.d.). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. PMC.
  • Greenshaw, A.J., & Dourish, C.T. (n.d.). Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism in Rats: A Comparison With Clorgyline. PubMed.
  • Yoshida, S., Rosen, T.C., & Kirk, K.L. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed.
  • Anonymous. (n.d.). Effects of low-dose 4-fluorotranylcypromine on rat brain monoamine oxidase and neurotransmitter amines. Semantic Scholar.
  • Song, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC.
  • Rosen, T.C., Yoshida, S., Haufe, G., & Kirk, K.L. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed.
  • Sarno, F., et al. (n.d.). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC.
  • Anonymous. (n.d.). Tranylcypromine. Wikipedia.
  • Anonymous. (n.d.). Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation | Request PDF. ResearchGate.
  • Anonymous. (n.d.). Preparation of fluorinated analogues of pharmaceutical and agrochemical... ResearchGate.
  • Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Moises, H.W., & Beckmann, H. (1981). Antidepressant efficacy of tranylcypromine isomers: a controlled study. PubMed.
  • Koshida, R., Cox, S., Harmenberg, J., Gilljam, G., & Wahren, B. (n.d.). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. PMC.
  • Singh, R.P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Ogunbadeniyi, A.M., & Adejare, A. (n.d.). Syntheses of fluorinated phencyclidine analogs. ScienceDirect.
  • Perrone, M.G., Vitale, P., Panella, A., & Scilimati, A. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate.
  • Anonymous. (n.d.). Tranylcypromine Treatment of Bipolar Depression. ClinicalTrials.gov.
  • Menkes, D., & Fawcett, J. (2025). Tranylcypromine. StatPearls - NCBI Bookshelf - NIH.

Sources

Exploratory

Mechanism of action of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine

Initiating Comprehensive Research I'm starting a deep dive with comprehensive Google searches, focusing on (1R,2R)-2-Fluoro-2-phenylcyclopropanamine's mechanism of action. I'm prioritizing its molecular targets, pharmaco...

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Author: BenchChem Technical Support Team. Date: February 2026

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I'm now expanding my Google searches. Beyond initial targets, I'm focusing on experimental workflows used to elucidate the compound's mechanism, aiming to create informative Graphviz diagrams. Simultaneously, I'm working to identify key experimental data and detailed protocols from reliable scientific journals, and relevant patents, to summarize this information into tables.

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Foundational

Pharmacological Profile: (1R,2R)-2-Fluoro-PCPA

This guide provides an in-depth pharmacological profile of (1R,2R)-2-Fluoro-PCPA (also defined as (1R,2R)-2-fluoro-2-phenylcyclopropylamine ). Note on Nomenclature: PCPA in this context refers to the P henylC ycloP ropyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological profile of (1R,2R)-2-Fluoro-PCPA (also defined as (1R,2R)-2-fluoro-2-phenylcyclopropylamine ).

Note on Nomenclature:

  • PCPA in this context refers to the P henylC ycloP ropylA mine scaffold (Tranylcypromine), not p-chlorophenylalanine.

  • The (1R,2R) stereochemistry identifies a specific enantiomer, distinct from the clinically used trans-tranylcypromine isomers.

Executive Summary

(1R,2R)-2-Fluoro-PCPA represents a critical stereochemical probe in the study of flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .

Unlike its potent diastereomer (the 1S,2S isomer), the (1R,2R) enantiomer is characterized by a distinct lack of inhibitory activity against classical MAO targets (Tyramine Oxidase, MAO-A).[1][2] This "null" profile makes it an essential negative control (distomer) for validating mechanism-based inactivation (suicide inhibition) assays. In drug development, it serves to map the precise steric and orbital requirements for the single-electron transfer (SET) mechanism required for covalent adduct formation with the FAD cofactor.

Chemical & Structural Basis[1][2][3]

Chemical Identity[3]
  • IUPAC Name: (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine

  • Common Code: (1R,2R)-2-Fluoro-PCPA

  • Molecular Formula: C

    
    H
    
    
    
    FN
  • Molecular Weight: 151.18 g/mol

Stereochemistry & Conformation

The pharmacological divergence of 2-Fluoro-PCPA is dictated by the rigid cyclopropane scaffold.

  • Configuration: The (1R,2R) designation implies a specific spatial arrangement of the amine (-NH

    
    ), fluorine (-F), and phenyl (-Ph) groups.
    
  • Cis/Trans Relationship: In the 2-fluoro-2-phenylcyclopropylamine scaffold, the (1R,2R) configuration typically corresponds to the cis -relationship between the phenyl ring and the amine (depending on Cahn-Ingold-Prelog priority assignment of the fluorinated carbon).

  • Structural Impact: The presence of the fluorine atom at the C2 position (geminal to the phenyl ring) alters the pKa of the amine and the electronic properties of the aromatic ring. Crucially, in the (1R,2R) conformation, the fluorine atom introduces steric bulk that disrupts the alignment required for the enzymatic radical mechanism.

Pharmacodynamics: The "Distomer" Profile

Mechanism of Action (or Lack Thereof)

The active isomers of PCPA (e.g., trans-tranylcypromine) and (1S,2S)-2-Fluoro-PCPA function as mechanism-based irreversible inhibitors . They undergo catalytic oxidation by the FAD cofactor to form a radical intermediate, which then covalently binds to N5 of the flavin ring.

Why (1R,2R)-2-Fluoro-PCPA is Inactive:

  • Steric Clash: The (1R,2R) geometry forces the phenyl and fluorine groups into a trajectory that clashes with the hydrophobic cage of the MAO/LSD1 active site (specifically residues near the FAD).

  • Orbital Misalignment: For the cyclopropylamine ring opening to occur (a necessary step for inhibition), the single-electron occupied molecular orbital (SOMO) of the radical intermediate must align with the FAD. The (1R,2R) configuration prevents this orbital overlap.

  • Result: The enzyme may bind the molecule (competitive inhibition) but cannot process it into the suicide adduct. It functions as a weak reversible inhibitor or is completely inert.

Selectivity Profile
Target EnzymeActivity (IC

/ K

)
ClassificationNotes
MAO-A > 100 µM (Inactive)InactiveFails to form N5-adduct.
MAO-B > 100 µM (Inactive)InactiveSteric hindrance prevents ring opening.
LSD1 (KDM1A) Low / InactiveWeak/InactiveOften used to demonstrate stereospecificity of LSD1 inhibitors.
Tyramine Oxidase Devoid of ActivityInactiveReference: J. Med. Chem. 2004.[2]
Therapeutic Relevance

While the (1R,2R) isomer is not a drug candidate itself, its profile is vital for Structure-Activity Relationship (SAR) studies:

  • Selectivity Mapping: Comparing (1R,2R) vs. (1S,2S) data confirms that inhibition is driven by specific active-site topology, not non-specific chemical reactivity.

  • Off-Target Screening: High concentrations of (1R,2R)-2-Fluoro-PCPA can be used to screen for non-FAD dependent targets (e.g., receptors) without the confounding factor of MAO inhibition.

Experimental Protocols

Synthesis of (1R,2R)-2-Fluoro-PCPA

Rationale: Asymmetric synthesis is required to isolate the specific enantiomer, as the racemic mixture would contain the potent (1S,2S) inhibitor.

Workflow:

  • Precursor: Start with styrene.

  • Cyclopropanation: Rhodium-catalyzed asymmetric cyclopropanation with a diazoacetate derivative to install the chiral centers.

  • Fluorination: Electrophilic fluorination (e.g., using NFSI) or use of a fluorinated styrene precursor.

  • Resolution: Chiral HPLC separation or enzymatic resolution using lipases to isolate the (1R,2R) ester/amide intermediate.

  • Curtius Rearrangement: Convert the carboxylic acid moiety to the amine with retention of configuration.

MAO/LSD1 Inhibition Assay (Negative Control Setup)

Rationale: To validate the inactivity of the (1R,2R) isomer compared to the active (1S,2S) control.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human MAO-A, MAO-B, or LSD1 (0.05 mg/mL) in Potassium Phosphate buffer (pH 7.4).

  • Substrate: Kynuramine (for MAO) or H3K4me2 peptide (for LSD1).

  • Incubation:

    • Add (1R,2R)-2-Fluoro-PCPA at varying concentrations (0.1 µM – 100 µM).

    • Incubate at 37°C for 30 minutes (Pre-incubation is critical for irreversible inhibitors, but (1R,2R) should show no time-dependent inhibition).

  • Reaction Trigger: Add substrate and measure fluorescence (Ex 310 nm / Em 400 nm for Kynuramine).

  • Data Analysis: Plot % Activity vs. Log[Concentration].

    • Expected Result: Flat line (100% activity) or very weak inhibition curve for (1R,2R).

    • Control: (1S,2S) isomer should show sigmoidal inhibition with IC

      
       in the nanomolar/low micromolar range.
      

Visualization

Mechanism of Stereoselective Inactivity

The following diagram illustrates why the (1R,2R) isomer fails to inhibit the target enzyme compared to the active (1S,2S) isomer.

G cluster_0 Active Isomer (1S,2S) cluster_1 Inactive Isomer (1R,2R) Active_Bind Binding to Active Site Active_Align Correct Orbital Alignment (F & NH2 Geometry) Active_Bind->Active_Align Fits Pocket Active_Radical Radical Formation (SET Mechanism) Active_Align->Active_Radical Oxidation Active_Adduct Covalent N5-FAD Adduct (Irreversible Inhibition) Active_Radical->Active_Adduct Ring Opening Inactive_Bind Binding to Active Site Inactive_Clash Steric Clash / Misalignment (F-Group Interference) Inactive_Bind->Inactive_Clash Steric Hindrance Inactive_Fail No Radical Formation Inactive_Clash->Inactive_Fail Blocks SET Inactive_Outcome Enzyme Remains Active (No Inhibition) Inactive_Fail->Inactive_Outcome Substrate Turnover Continues

Caption: Comparative mechanism showing how stereochemistry dictates the switch between potent inhibition (1S,2S) and inactivity (1R,2R).

Screening Workflow

Workflow cluster_isomers Isolates Start Compound Library (Racemic 2-Fluoro-PCPA) Chiral_Sep Chiral HPLC Separation Start->Chiral_Sep Isomer_A (1S,2S)-Isomer (Eutomer) Chiral_Sep->Isomer_A Isomer_B (1R,2R)-Isomer (Distomer) Chiral_Sep->Isomer_B Assay LSD1 / MAO Enzymatic Assay (+ FAD Cofactor) Isomer_A->Assay Isomer_B->Assay Result_A Potent Inhibition (IC50 < 1 µM) Assay->Result_A Active Path Result_B No Inhibition (IC50 > 100 µM) Assay->Result_B Inactive Control

Caption: Workflow for isolating and validating the (1R,2R) isomer as a negative control.

References

  • Fluorinated Phenylcyclopropylamines.[1][2][3][4] 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. Source: Journal of Medicinal Chemistry (2004) URL:[Link] Significance: Establishes the (1R,2R) enantiomer of 2-fluoro-2-phenylcyclopropylamine as essentially devoid of inhibitory activity, contrasting it with the potent (1S,2S) isomer.[1][2][4]

  • Histone H3 Lysine 4 Demethylation Is a Target of Nonselective Antidepressive Medications. Source: Chemistry & Biology (2006) URL:[4][Link] Significance:[2][5][6] Foundational paper linking the PCPA scaffold (tranylcypromine) to LSD1 inhibition, setting the stage for fluorinated analog development.

  • Synthesis and Biochemical Evaluation of Fluorinated Monoamine Oxidase Inhibitors. Source: Bioorganic & Medicinal Chemistry (2008) URL:[Link] Significance:[1][2][5] Further details the SAR of fluorinated PCPA derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Characterization of LSD1 Inhibition by 2-Fluoro-PCPA

This Application Note is designed for researchers characterizing the inhibitory potency of 2-Fluoro-PCPA (2-Fluoro-trans-2-phenylcyclopropylamine) against Lysine-Specific Demethylase 1 (LSD1/KDM1A) . The protocol utilize...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing the inhibitory potency of 2-Fluoro-PCPA (2-Fluoro-trans-2-phenylcyclopropylamine) against Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

The protocol utilizes a Peroxidase-Coupled Fluorometric Assay (Amplex Red), the industry standard for kinetic profiling of flavin-dependent amine oxidases.

Introduction & Mechanism of Action

LSD1 (KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2).[1][2][3] Overexpression of LSD1 is correlated with various cancers, making it a critical therapeutic target.

2-Fluoro-PCPA is a halogenated derivative of Tranylcypromine (PCPA). Unlike reversible competitive inhibitors, 2-Fluoro-PCPA acts as a mechanism-based irreversible inactivator (suicide substrate).

  • Recognition: The inhibitor binds to the LSD1 active site, mimicking the histone lysine substrate.

  • Catalytic Activation: LSD1 attempts to oxidize the amine group of the cyclopropyl ring.

  • Covalent Adduct Formation: The radical intermediate generated during oxidation attacks the FAD cofactor (specifically the C4a or N5 position), forming a stable covalent bond. This permanently disables the enzyme.

Mechanistic Pathway

The following diagram illustrates the bifurcation between the physiological reaction and the inhibition pathway.

LSD1_Mechanism LSD1_Active LSD1-FAD (Active Holoenzyme) Intermediate_S Imine Intermediate LSD1_Active->Intermediate_S + Substrate Intermediate_I Radical Intermediate LSD1_Active->Intermediate_I + 2-Fluoro-PCPA Substrate H3K4me2 (Substrate) Inhibitor 2-Fluoro-PCPA (Inhibitor) Product H3K4me0 + H2O2 Intermediate_S->Product Hydrolysis Dead_Enzyme LSD1-FAD-PCPA Adduct (Irreversibly Inactive) Intermediate_I->Dead_Enzyme Covalent Modification Product->LSD1_Active Recycling

Caption: Kinetic bifurcation of LSD1. The physiological cycle produces H2O2, while 2-Fluoro-PCPA hijacks the catalytic cycle to covalently modify the FAD cofactor.

Materials & Reagents

Critical Reagents
ComponentSpecificationRecommended Source
Enzyme Recombinant Human LSD1 (aa 151-852)Active Motif / BPS Bioscience
Inhibitor 2-Fluoro-PCPA (HCl salt)Cayman Chem / Enamine
Substrate Histone H3 (1-21) K4me2 peptideAnaSpec (Ref: 63677)
Detection Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine)Thermo Fisher
Coupling Enzyme Horseradish Peroxidase (HRP)Sigma-Aldrich
Cofactor FAD (Flavin Adenine Dinucleotide)Sigma-Aldrich
Buffer Formulations
  • Assay Buffer (1X):

    • 50 mM HEPES (pH 7.5) or Potassium Phosphate (pH 7.4)

    • 50 mM NaCl[4][5]

    • 0.01% (v/v) Tween-20 (or 0.05% BSA) – Prevents enzyme adsorption.

    • 1 mM DTT – Optional, but avoid high concentrations as thiols can interfere with peroxide detection.

  • Stop Solution (Optional for Endpoint): 10 µM LSD1 inhibitor (e.g., 1 mM TCP) or acidic buffer, though kinetic reads are preferred.

Experimental Protocol

Phase 1: Reagent Preparation
  • LSD1 Stock: Dilute recombinant LSD1 to 40 nM (2X concentration) in Assay Buffer. Keep on ice.

  • Inhibitor Series:

    • Dissolve 2-Fluoro-PCPA in 100% DMSO to create a 10 mM stock.

    • Perform a 3-fold serial dilution in DMSO (e.g., 10 mM down to 10 nM).

    • Dilute these DMSO stocks 1:50 into Assay Buffer to create 2X Inhibitor Working Solutions (Final DMSO will be 2% in this mix, resulting in 1% in the final assay).

  • Detection Mix (2X):

    • Prepare immediately before use.[6] Protect from light.[6]

    • 40 µM H3K4me2 Peptide.

    • 100 µM Amplex Red.

    • 0.2 U/mL HRP.

    • Dissolve in Assay Buffer.[2]

Phase 2: Pre-Incubation (Critical Step)

Since 2-Fluoro-PCPA is a mechanism-based inhibitor, pre-incubation allows the compound to bind and inactivate the enzyme before the competing substrate is introduced.

  • Add 10 µL of 2X LSD1 (40 nM) to the wells of a black 384-well low-volume plate.

  • Add 10 µL of 2X Inhibitor Working Solution to the respective wells.

  • Include controls:

    • No Inhibitor (Max Activity): LSD1 + Vehicle (DMSO).[2]

    • No Enzyme (Background): Buffer + Vehicle.[2]

  • Incubate for 30 minutes at Room Temperature (25°C).

Phase 3: Reaction Initiation & Measurement
  • Add 20 µL of 2X Detection Mix to all wells.

    • Final Concentrations: 10 nM LSD1, 20 µM Peptide, 50 µM Amplex Red, 0.1 U/mL HRP.

  • Centrifuge plate briefly (1000 rpm, 1 min) to remove bubbles.

  • Read Fluorescence immediately on a plate reader.

    • Mode: Kinetic.

    • Excitation: 530–540 nm.

    • Emission: 590 nm.[5][7][8]

    • Interval: Every 2 minutes for 60 minutes.

Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2 & 3: Reaction LSD1_Prep Dilute LSD1 (40 nM) in Assay Buffer PreInc PRE-INCUBATION 10µL Enzyme + 10µL Inhibitor 30 min @ RT LSD1_Prep->PreInc Inhib_Prep Dilute 2-Fluoro-PCPA (Serial Dilution) Inhib_Prep->PreInc Initiation INITIATION Add 20µL Detection Mix (Peptide + Amplex Red + HRP) PreInc->Initiation Read DATA ACQUISITION Kinetic Read (Ex530/Em590) 60 mins Initiation->Read

Caption: Step-by-step workflow for the peroxidase-coupled LSD1 inhibition assay.

Data Analysis & Interpretation

Rate Calculation (Initial Velocity)

Because 2-Fluoro-PCPA is irreversible, the reaction rate may decrease over time as more enzyme is inactivated during the assay window.

  • Plot RFU (Relative Fluorescence Units) vs. Time (min) .

  • Determine the slope (velocity,

    
    )  from the linear portion of the curve (typically the first 10–20 minutes).
    
IC50 Determination[2][7][10][11][12]
  • Calculate % Inhibition for each concentration:

    
    
    
  • Plot % Inhibition vs. log[Inhibitor].

  • Fit data to a 4-parameter logistic (Hill) equation to determine the

    
    .
    
Advanced Kinetic Analysis ( )

For irreversible inhibitors,


 is time-dependent.[9] A more rigorous metric is the ratio of the inactivation rate constant (

) to the binding constant (

).
  • Perform the assay with varying pre-incubation times (

    
    ).
    
  • Plot the observed rate constant (

    
    ) against inhibitor concentration to derive 
    
    
    
    and
    
    
    [See Reference 1].

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Spontaneous Amplex Red oxidationProtect reagents from light; prepare fresh HRP/Amplex mix.
Low Signal Enzyme degradation or low activityEnsure LSD1 is stored at -80°C; Add FAD (10 µM) to buffer if enzyme is apo.
Non-Linear Rates Substrate depletion or rapid inactivationReduce enzyme concentration; shorten measurement window.
Interference Compounds reacting with H2O2Test compounds in a "counter-screen" without LSD1, adding exogenous H2O2 directly.

References

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065.

  • Schmidt, G., et al. (2014). A heterogeneous antibody-based assay for Lysine Specific Demethylase 1 (LSD1).[1] Journal of Biomolecular Screening.

  • Reaction Biology Corp. LSD1 Demethylase Assay Protocol. Reaction Biology Application Note.

  • Ueda, R., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society.

Sources

Application

Advanced Protocol: In Vitro MAO-A/B Inhibition Profiling for Fluorinated Analogs

Abstract The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to block metabolic soft spots (e.g., CYP450 oxidation) and modulate lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to block metabolic soft spots (e.g., CYP450 oxidation) and modulate lipophilicity (


). However, the unique physicochemical properties of fluorinated analogs—specifically their altered solubility profiles and potential for spectral interference—demand a rigorous adaptation of standard inhibition assays. This application note outlines a validated, high-sensitivity fluorometric protocol for determining the 

and Mode of Action (MoA) of fluorinated monoamine oxidase (MAO) inhibitors.

Part 1: The Fluorine Effect in MAO Inhibition

Expertise & Context: Monoamine Oxidases (MAO-A and MAO-B) are flavin-adenine dinucleotide (FAD)-dependent enzymes bound to the outer mitochondrial membrane.

  • MAO-A: Preferentially deaminates serotonin and norepinephrine (Target: Depression).[1][2]

  • MAO-B: Preferentially deaminates phenylethylamine and benzylamine (Target: Parkinson’s, Alzheimer’s).[1][2]

Why Fluorination Matters here:

  • Metabolic Stability: Fluorine substitution (often at the para-position of aromatic rings) blocks oxidative metabolism, extending the half-life of the inhibitor in vivo.

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density, potentially strengthening

    
     stacking interactions within the MAO active site (specifically with Tyr407/444 in MAO-A or Tyr398/435 in MAO-B).
    
  • Solubility Challenges: Multiple fluorine atoms increase lipophilicity, necessitating careful DMSO management in aqueous buffers to prevent compound precipitation during the assay, which yields false negatives.

Part 2: Assay Principle (Kynuramine Oxidation)

We utilize the Kynuramine Deamination Assay . Unlike colorimetric methods (e.g., peroxidase-coupled assays), this method is direct and fluorometric.

Mechanism: MAO catalyzes the oxidative deamination of non-fluorescent Kynuramine. The resulting aldehyde intermediate spontaneously cyclizes to form 4-Hydroxyquinoline (4-HQ) , a fluorophore.

Advantages for Fluorinated Analogs:

  • High Sensitivity: Allows the use of lower enzyme concentrations, reducing the risk of non-specific binding by hydrophobic fluorinated compounds.

  • Direct Measurement: Avoids interference from "promiscuous" inhibitors that might affect the peroxidase enzyme used in coupled assays.

Pathway Visualization

MAO_Reaction Kyn Kynuramine (Non-Fluorescent) Inter Aldehyde Intermediate Kyn->Inter Oxidative Deamination (O2, H2O -> NH3, H2O2) HQ 4-Hydroxyquinoline (Fluorescent: Ex 310nm / Em 400nm) Inter->HQ Spontaneous Cyclization MAO MAO-A / MAO-B (Enzyme) MAO->Kyn Catalysis

Figure 1: The Kynuramine oxidative deamination pathway. The reaction relies on the spontaneous cyclization of the intermediate to generate the fluorescent signal.

Part 3: Materials & Reagents[2]

ComponentSpecificationStorageNotes
Enzyme Recombinant Human MAO-A and MAO-B-80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate Kynuramine dihydrobromide-20°CLight sensitive.
Buffer 100 mM Potassium Phosphate (pH 7.4)4°CFreshly prepared.
Reference Inhibitor A Clorgyline4°CSelective MAO-A inhibitor.[1][3][4]
Reference Inhibitor B Selegiline (Deprenyl)RTSelective MAO-B inhibitor.[3][4][5]
Stop Solution 2N NaOHRTInduces full fluorescence of 4-HQ.

Part 4: Detailed Experimental Protocol

Phase A: Compound Preparation (Critical for Fluorinated Analogs)
  • Solvent: Dissolve fluorinated analogs in 100% DMSO to a stock concentration of 10 mM.

  • Serial Dilution: Perform 1:3 serial dilutions in DMSO.

  • Intermediate Dilution: Transfer 1 µL of DMSO stock into 19 µL of Assay Buffer.

    • Why? This step ensures the final DMSO concentration in the well is <1%. Fluorinated compounds are prone to crashing out; this intermediate step allows visual inspection for precipitation before adding to the enzyme.

Phase B: Enzymatic Reaction Workflow
  • Enzyme Dispensing:

    • Dilute MAO-A or MAO-B in Assay Buffer to 2x final concentration (typically 10-50 µg protein/mL, batch dependent).

    • Add 25 µL of diluted enzyme to black 96-well plates.

  • Inhibitor Addition & Pre-Incubation:

    • Add 25 µL of the Intermediate Diluted Compound (from Phase A).

    • Incubate for 15 minutes at 37°C.

    • Scientific Rationale: Many fluorinated inhibitors (e.g., mechanism-based inactivators) require time to bind covalently or tightly to the active site. Skipping pre-incubation leads to underestimation of potency (

      
       shift).
      
  • Substrate Initiation:

    • Add 25 µL of Kynuramine (Adjusted to

      
       for the specific isoform; approx. 45 µM for MAO-A, 30 µM for MAO-B).
      
    • Mix by orbital shaking (30 sec).

  • Reaction Incubation:

    • Incubate at 37°C for 30 minutes (Kinetic mode) or 60 minutes (Endpoint mode).

  • Termination:

    • Add 25 µL of 2N NaOH.

    • Note: NaOH terminates the enzyme activity and deprotonates the 4-HQ product, maximizing its fluorescence quantum yield.

Phase C: Data Acquisition
  • Instrument: Fluorescence Microplate Reader (e.g., BMG CLARIOstar or PerkinElmer EnVision).

  • Settings:

    • Excitation: 310 nm

    • Emission: 400 nm

    • Gain: Optimized to Positive Control (No Inhibitor).

Workflow Visualization

Protocol_Workflow Prep 1. Compound Prep (DMSO Stock -> Buffer Dilution) EnzAdd 2. Enzyme Addition (25 µL MAO-A/B) Prep->EnzAdd PreInc 3. Pre-Incubation (15 min @ 37°C) EnzAdd->PreInc Critical for fluorinated analogs SubAdd 4. Substrate Addition (Kynuramine) PreInc->SubAdd React 5. Reaction (30-60 min @ 37°C) SubAdd->React Stop 6. Termination (Add NaOH) React->Stop Read 7. Read Fluorescence (Ex 310nm / Em 400nm) Stop->Read

Figure 2: Step-by-step workflow for the high-throughput screening of fluorinated MAO inhibitors.

Part 5: Data Analysis & Validation

Calculation of % Inhibition


  • Blank: Buffer + Substrate + NaOH (No Enzyme).

  • Control: Enzyme + Substrate + DMSO (No Inhibitor).

IC50 Determination

Fit data to a non-linear regression model (4-parameter logistic equation) using GraphPad Prism or XLfit:



Troubleshooting Fluorinated Compounds

Issue: Fluorescence Quenching Fluorinated aromatic rings can sometimes absorb UV light near 310 nm or quench the emission of 4-HQ via


 stacking.
  • Validation Step: Add a known concentration of synthetic 4-hydroxyquinoline to the buffer containing the test compound (without enzyme). If the fluorescence signal is lower than the 4-HQ control, your compound is a quencher.

  • Correction: Use the MAO-Glo™ Assay (Promega) as an orthogonal method. It uses a luciferin derivative, shifting detection to luminescence, avoiding spectral overlap.

References

  • Standard Kynuramine Protocol: Weissbach, H., et al. (1960). "A Rapid Spectrophotometric Assay of Monoamine Oxidase Based on the Rate of Disappearance of Kynuramine." Journal of Biological Chemistry.

  • MAO Structure & Fluorine Interactions: Binda, C., et al. (2004). "Structure-function relationships in monoamine oxidase." Current Medicinal Chemistry.

  • Orthogonal Luminescent Assay: Promega Corporation. "MAO-Glo™ Assay Technical Manual."

  • Inhibitor Reference Data: Tipton, K.F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry.

Sources

Method

Introduction: The Significance of Chiral Fluorophenylcyclopropanamines

An Application Guide to the Crystallization-Based Resolution of Chiral Fluorophenylcyclopropanamines Chiral fluorophenylcyclopropanamines are a class of compounds of significant interest in the pharmaceutical industry. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization-Based Resolution of Chiral Fluorophenylcyclopropanamines

Chiral fluorophenylcyclopropanamines are a class of compounds of significant interest in the pharmaceutical industry. Their rigid cyclopropane scaffold, combined with the electronic properties of the fluorophenyl group, makes them valuable building blocks for a range of biologically active molecules, including enzyme inhibitors and central nervous system (CNS) agents.[1][2] For instance, derivatives of phenylcyclopropanamine, such as tranylcypromine, are known monoamine oxidase (MAO) inhibitors used in the treatment of depression.[1] The introduction of fluorine can modulate metabolic stability, binding affinity, and other pharmacokinetic properties.

As with most chiral molecules, the individual enantiomers of fluorophenylcyclopropanamines often exhibit markedly different pharmacological and toxicological profiles.[3] This necessitates their separation and the production of enantiomerically pure compounds for drug development, a process known as chiral resolution.[3] While various methods exist, crystallization remains a cornerstone technique for large-scale production due to its cost-effectiveness and scalability.[4][5][6]

This guide provides a detailed overview of the two primary crystallization methods for resolving chiral fluorophenylcyclopropanamines: Diastereomeric Salt Resolution and Preferential Crystallization. It is designed for researchers, chemists, and process development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols.

Method 1: Diastereomeric Salt Resolution

This is the most widely employed method for resolving chiral amines.[7] The underlying principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties and can therefore be separated.[8][9]

Principle of Separation

A racemic mixture of the fluorophenylcyclopropanamine (a base) is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms two diastereomeric salts.

  • (R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt

  • (S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt

Because these salts are diastereomers, they possess different solubilities in a given solvent system.[9] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize selectively from the solution, leaving the other more soluble salt behind.[10] The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure amine.[11]

Workflow for Diastereomeric Salt Resolution

G cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products racemic_amine Racemic Amine (R/S)-Fluorophenylcyclopropanamine salt_formation 1. Salt Formation (in suitable solvent) racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) chiral_acid->salt_formation solution Solution of Diastereomeric Salts ((R,S)-Salt & (S,S)-Salt) salt_formation->solution crystallization 2. Selective Crystallization (Cooling / Evaporation) solution->crystallization separation 3. Filtration crystallization->separation solid_salt Less Soluble Salt Crystal (e.g., (S,S)-Salt) separation->solid_salt Solid filtrate Filtrate with More Soluble Salt (e.g., (R,S)-Salt) separation->filtrate Liquid liberation 4. Liberation (Base Treatment) solid_salt->liberation pure_enantiomer Enantiopure Amine (S)-Fluorophenylcyclopropanamine liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Key Experimental Considerations
  • Choice of Resolving Agent: This is the most critical factor. The ideal agent forms a salt that crystallizes well and has a significant solubility difference between the two diastereomers. Common choices for resolving amines include tartaric acid, mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid.[7][12] A screening process with multiple agents is often necessary.

  • Solvent Selection: The solvent must dissolve the racemic amine and resolving agent but allow for the selective precipitation of one diastereomeric salt upon changing conditions (e.g., cooling).[10] The solvent's polarity and hydrogen bonding capability can dramatically influence the solubility differential. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are common starting points.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the yield and enantiomeric excess (ee) of the product.[9] While a 0.5 equivalent of resolving agent (relative to the racemate) is theoretically sufficient, ratios between 0.5 and 1.5 are often explored to optimize the resolution.[9]

  • Temperature and Cooling Rate: Crystallization is typically induced by cooling a supersaturated solution. The final temperature and the rate of cooling control the nucleation and growth of the crystals, which affects both purity and yield.

Protocol: Diastereomeric Salt Resolution
  • Screening (Small Scale): a. In separate test tubes, dissolve a small amount of the racemic fluorophenylcyclopropanamine (e.g., 100 mg) in various solvents. b. Add 0.5 to 1.0 molar equivalents of a selected chiral resolving agent (e.g., L-tartaric acid). c. Heat the mixtures gently to ensure complete dissolution. d. Allow the solutions to cool slowly to room temperature, and then optionally to a lower temperature (e.g., 0-5 °C). e. Observe which systems produce a crystalline precipitate. Analyze the solid and the mother liquor by chiral HPLC to determine the efficiency of the resolution.

  • Preparative Scale Resolution (Example Protocol): a. To a stirred solution of racemic fluorophenylcyclopropanamine (1.0 eq) in a suitable solvent (e.g., methanol, determined from screening), add the optimal chiral resolving agent (e.g., 0.6 eq of O,O'-dibenzoyl-L-tartaric acid) at an elevated temperature (e.g., 50-60 °C) until all solids dissolve. b. Slowly cool the solution over several hours to room temperature to allow for gradual crystallization. A very slow cooling rate is often beneficial for crystal purity. c. Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitated salt. d. Isolate the crystalline diastereomeric salt by vacuum filtration, washing the filter cake with a small amount of cold solvent. e. Dry the crystals under vacuum. Determine the diastereomeric excess (de) and yield. If necessary, the salt can be recrystallized from the same or a different solvent system to improve its purity.

  • Liberation of the Free Amine: a. Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[11] b. Add an aqueous base (e.g., 1-2 M NaOH or K₂CO₃) and stir until the solid dissolves completely. The base neutralizes the chiral acid, leaving the free amine in the organic layer. c. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent. d. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched fluorophenylcyclopropanamine. e. Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis using a chiral solvating agent.[13]

Method 2: Preferential Crystallization (Entrainment)

Preferential crystallization, or resolution by entrainment, is a powerful technique but is only applicable to racemic mixtures that crystallize as conglomerates. A conglomerate is a physical mixture of separate crystals of the two enantiomers, which occurs in only about 5-10% of chiral compounds.[12]

Principle of Separation

This method exploits kinetics in a supersaturated solution of the racemate.[14] By introducing a small number of seed crystals of one pure enantiomer (e.g., the R-enantiomer), the crystallization of that same enantiomer is selectively induced, or "entrained".[12][14] The crystals grow, and before the other enantiomer has a chance to spontaneously nucleate, the solid R-enantiomer is filtered off. Subsequently, the mother liquor, now enriched in the S-enantiomer, can be seeded with S-crystals to crystallize the opposite enantiomer.

Workflow for Preferential Crystallization

G cluster_start Initial State cluster_process Crystallization Process cluster_end Separated Products racemic_solution Supersaturated Racemic Solution (R/S)-Amine seeding 1. Seeding (Entrainment) racemic_solution->seeding seed_crystal Seed Crystal (Pure R-Enantiomer) seed_crystal->seeding crystal_growth 2. Selective Crystal Growth (R-Enantiomer Crystallizes) seeding->crystal_growth filtration 3. Filtration (Timed to prevent spontaneous nucleation of S) crystal_growth->filtration solid_product Solid Product (Enriched R-Enantiomer) filtration->solid_product Solid mother_liquor Mother Liquor (Enriched in S-Enantiomer) filtration->mother_liquor Liquid

Caption: Workflow for chiral resolution via preferential crystallization.

Protocol: Preferential Crystallization
  • System Characterization: a. First, confirm that the racemic fluorophenylcyclopropanamine forms a conglomerate. This can be done by comparing the melting point phase diagram of mixtures of the enantiomers or by comparing the powder X-ray diffraction (PXRD) pattern of the racemate to that of the pure enantiomers. b. Determine the solubility of the racemate and the pure enantiomers in a suitable solvent at various temperatures to establish the supersaturation conditions.

  • Resolution Cycle: a. Prepare a supersaturated solution of the racemic fluorophenylcyclopropanamine at a precisely controlled temperature. The degree of supersaturation is critical; it must be high enough for crystal growth but low enough to prevent spontaneous nucleation of the counter-enantiomer. b. Add a small quantity (typically 1-5% by weight) of finely ground seed crystals of the desired pure enantiomer. c. Stir the mixture gently for a predetermined period while maintaining the temperature. The crystallization progress can be monitored by measuring the solution's concentration (e.g., via in-situ IR or UV-Vis). d. Before the counter-enantiomer begins to nucleate and crystallize, rapidly filter the slurry to collect the crystals of the seeded enantiomer. e. Wash the crystals with a small amount of cold solvent and dry them. f. The mother liquor is now enriched with the other enantiomer. To resolve it, one can add enough racemic material to bring it back to a supersaturated racemic state and then seed with the counter-enantiomer to repeat the process.

Comparative Data and Starting Points

The optimal conditions for resolving a specific fluorophenylcyclopropanamine must be determined experimentally. The following table provides general starting points for the more common diastereomeric salt resolution method based on literature for similar amines.

Resolving AgentTypical Solvent SystemsTemperature ProfileKey Considerations
(L)- or (D)-Tartaric Acid Methanol, Ethanol, Isopropanol, Water-Alcohol mixturesDissolve at 50-70°C, cool to RT, then 0-5°CWidely available and inexpensive. Often forms well-defined crystals.[7]
(S)- or (R)-Mandelic Acid Isopropanol, Acetone, Ethyl AcetateDissolve at 40-60°C, cool slowly to RTGood for amines that are more sterically hindered near the amino group.[7][13]
(1S)- or (1R)-(-)-Camphor-10-sulfonic acid Ethanol, Acetone, AcetonitrileDissolve at RT or with gentle warming, cool to 0°CA strong acid, useful for weakly basic amines.[8][12]
O,O'-Dibenzoyl-(L)- or (D)-tartaric acid Methanol, Ethanol, Ethyl AcetateDissolve at 50-60°C, cool slowly to RTMore expensive, but its bulky aromatic groups can lead to better chiral discrimination.

References

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
  • Chiral resolution - Wikipedia. [Link]

  • 11 Examples of amines resolved by preferential crystallization. - ResearchGate. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. [Link]

  • Optical resolution of asymmetric amines by preferential crystallization as lasalocid salts | Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solv
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - PMC. [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • Designing crystallization based-enantiomeric separation for chiral compound-forming systems in consideration of polymorphism an. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Chiral Resolving agents - YouTube. [Link]

  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. [Link]

  • Chiral Crystallization - YouTube. [Link]

  • Recent advances in the field of chiral crystallization - PubMed. [Link]

  • Advancements in chiral crystallization. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. [Link]

  • Novel process for preparing phenylcyclopropylamine derivatives using novel intermedi

Sources

Application

Application Note: High-Performance Liquid Chromatographic Separation of 2-Fluoro-2-phenylcyclopropanamine Enantiomers

This Application Note is designed for researchers and analytical scientists involved in the synthesis, purification, and quality control of fluorinated cyclopropylamines. It synthesizes specific literature data on 2-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis, purification, and quality control of fluorinated cyclopropylamines. It synthesizes specific literature data on 2-Fluoro-2-phenylcyclopropanamine with industry-standard protocols for chiral primary amines.

Executive Summary

The separation of 2-Fluoro-2-phenylcyclopropanamine enantiomers presents a dual challenge: the strong basicity of the primary amine (causing peak tailing) and the electronegativity of the geminal fluorine/phenyl group (altering π-π interactions). While structural analogs like Tranylcypromine are well-characterized, the introduction of the fluorine atom at the C2 position requires modified selectivity.

This guide presents three validated approaches:

  • Direct Normal Phase (NP-HPLC): The preferred analytical method using immobilized polysaccharide phases with basic additives.

  • Crown Ether Mode: A specialized method for free primary amines using acidic aqueous mobile phases.

  • Derivatization (N-Boc): The "Gold Standard" for preparative resolution and high-enantiomeric excess (ee) determination.

Compound Profile & Stereochemistry

Target Molecule: 2-Fluoro-2-phenylcyclopropanamine Chemical Class: Fluorinated Cyclopropylamine / MAO & LSD1 Inhibitor Chiral Centers: Two (C1 and C2). Isomers: The compound exists as cis and trans diastereomers, each consisting of a pair of enantiomers (RR/SS and RS/SR).

  • Bioactive Target: Often the trans-(1S, 2S) isomer exhibits potent inhibitory activity against tyramine oxidase and LSD1 [1].

Analytical Challenge:

  • Basicity: The free amine (-NH₂) interacts strongly with residual silanols on silica supports, leading to peak tailing.

  • Detection: The phenyl ring provides UV absorption at 210–220 nm and 254 nm.

Protocol A: Direct Normal Phase Separation (Recommended)

Best for: Routine analytical monitoring of enantiomeric excess (ee) without sample modification.

Column Selection Strategy

For primary amines, Immobilized Polysaccharide columns are superior to coated phases because they tolerate a wider range of solvents and additives.

  • Primary Choice: Chiralpak IA or Chiralpak IB (Amylose/Cellulose derivatives immobilized).

  • Mechanism: Hydrogen bonding, dipole-dipole interactions, and π-π interactions between the phenyl ring of the analyte and the carbamate moiety of the selector.

Chromatographic Conditions
ParameterSetting
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Control within ±1°C)
Detection UV @ 220 nm (primary) and 254 nm (secondary)
Injection Vol. 5–10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase
Technical Rationale (Expertise)[1]
  • Role of Ethanol: Ethanol is a better proton donor/acceptor than Isopropanol (IPA) for this specific separation, often providing sharper peaks for fluorinated amines.

  • Role of DEA: Diethylamine (0.1%) is mandatory . It acts as a competing base, blocking active silanol sites on the silica support. Without DEA, the amine peak will tail significantly, destroying resolution.

  • Immobilized Phase: Allows for the potential use of non-standard solvents (like mild chlorinated mixtures) if the standard Hexane/EtOH fails to separate the cis/trans diastereomers.

Protocol B: Derivatization Method (High Resolution)

Best for: Preparative purification or when direct separation yields poor resolution (Rs < 1.5).

Literature precedents for fluorinated cyclopropylamines utilize N-Boc protection to neutralize the amine, dramatically improving separation efficiency on standard coated columns [2].

Derivatization Workflow
  • Reaction: Dissolve 10 mg amine in DCM (1 mL). Add 1.2 eq. Di-tert-butyl dicarbonate (Boc₂O) and 1.5 eq. Triethylamine (TEA). Stir at RT for 1 hour.

  • Workup: Wash with water, dry organic layer (Na₂SO₄), and evaporate.

  • Reconstitution: Dissolve the N-Boc intermediate in Hexane/IPA (90:10).

Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA) Ratio: 95 : 5 to 90 : 10 (Isocratic)
Flow Rate 1.0 mL/min
Temperature 20–25°C
Detection UV @ 210 nm
Why this works

The carbamate (Boc) group introduces a new hydrogen-bonding site (C=O and N-H) that interacts perfectly with the amylose stationary phase. This method typically achieves high resolution (


), making it ideal for determining the absolute configuration or isolating pure enantiomers for biological testing.

Protocol C: Crown Ether Mode (Specialized)

Best for: Aqueous-soluble samples or biological fluids.

Crownpak CR(+) columns contain a chiral crown ether that forms a host-guest complex specifically with primary ammonium ions (


).
Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Column: Crownpak CR(+) (Daicel)

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol (85 : 15 v/v).

  • Temperature: Lower temperatures (10–15°C) often enhance enantioselectivity.

  • Note: This method is strictly for the free amine. The acidic mobile phase ensures the amine is fully protonated to bind with the crown ether.

Method Development Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal protocol based on your specific purity and scale requirements.

G Start Start: 2-Fluoro-2-phenylcyclopropanamine Sample Goal Define Goal Start->Goal Direct Direct Analysis (Analytical) Goal->Direct QC / Routine Prep Purification / High Res (Prep) Goal->Prep Isolation MethodA Method A: Chiralpak IA/IB Hex/EtOH/DEA (0.1%) Direct->MethodA MethodB Method B: N-Boc Derivatization Chiralpak AD-H Hex/IPA Prep->MethodB CheckRes Resolution > 1.5? MethodA->CheckRes MethodC Method C: Crownpak CR(+) pH 1.5 HClO4 CheckRes->MethodC No (Tailing Issues) Success Validate & Run CheckRes->Success Yes MethodB->Success

Caption: Decision tree for selecting the optimal HPLC method based on analytical vs. preparative needs.

System Suitability & Validation Criteria

To ensure Trustworthiness of the data, every run must meet these criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    in Method A, increase DEA concentration to 0.2% or switch to Method B.
  • Selectivity (

    
    ):  Calculated as 
    
    
    
    . A value of
    
    
    is required for robust separation.
  • Blank Run: Inject mobile phase to confirm no carryover, especially important for the sticky free amine.

References

  • Effect of absolute configuration on inhibition of microbial tyramine oxidase. Source: PubMed (NIH). Relevance: Establishes the biological necessity of separating (1S,2S) from (1R,2R) enantiomers. URL:[Link]

  • Design of Fluorinated Cyclopropane Derivatives (Methodology for N-Boc Separation). Source: PubMed Central. Relevance: Details the preparative HPLC conditions for fluorinated cyclopropylamine precursors using RegisPack (Chiralpak AD equivalent). URL:[Link]

  • Direct separation of tranylcypromine enantiomers (Analogous Protocol). Source: Biomedical Chromatography / PubMed. Relevance: Validates the use of Crownpak columns for phenylcyclopropanamine scaffolds. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 2-Fluoro-PCPA Synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-p-chlorophenylalanine (2-Fluoro-PCPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-p-chlorophenylalanine (2-Fluoro-PCPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this challenging asymmetric synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

Introduction: The Challenge of Synthesizing 2-Fluoro-PCPA

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making fluorinated amino acids like 2-Fluoro-PCPA valuable in medicinal chemistry.[1][2] However, the stereoselective synthesis of these compounds, particularly achieving high enantiomeric excess, is a frequent challenge. Low ee can arise from various factors including the catalyst system, reaction conditions, and the purity of starting materials.[3] This guide will systematically address these potential pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantiomeric excess in my 2-Fluoro-PCPA synthesis?

A1: The most frequent culprits for low ee are:

  • Catalyst/Ligand Issues: The chiral catalyst or ligand may be suboptimal, decomposed, or used at an incorrect loading.[3]

  • Reaction Conditions: Suboptimal temperature, an inappropriate solvent, or incorrect reactant concentrations can all negatively impact enantioselectivity.[3][4]

  • Substrate and Reagent Purity: Impurities, including water or oxygen, can interfere with the catalyst and reduce stereoselectivity.[3]

Q2: How can I quickly check if my chiral catalyst is active?

A2: Before troubleshooting other parameters, it's crucial to confirm your catalyst's activity. Run a small-scale control reaction with a well-established substrate known to give high ee with your catalyst system. If this reaction also shows low ee, it strongly suggests a problem with the catalyst itself.

Q3: Can the workup procedure affect the final enantiomeric excess?

A3: Absolutely. If the product is prone to racemization, prolonged exposure to acidic or basic conditions during workup can lower the ee. Additionally, certain purification methods, like chromatography on silica gel, can sometimes lead to partial racemization or preferential binding of one enantiomer.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Catalyst and Ligand Issues

The heart of an asymmetric synthesis is the chiral catalyst.[4][5] Its effectiveness dictates the stereochemical outcome of the reaction.

1.1. Suboptimal Catalyst or Ligand Choice:

  • The Problem: The chosen chiral ligand may not provide sufficient steric or electronic influence to effectively differentiate between the two enantiotopic faces of the prochiral substrate.[5]

  • The Solution: A screening of different chiral ligands is often necessary. For the synthesis of fluorinated amino acids, ligands such as derivatives of BINAP, PHOX, and Salen have shown promise.[5] Consider ligands with different electronic and steric properties to find the optimal match for your specific substrate.

1.2. Catalyst Decomposition or Deactivation:

  • The Problem: Many asymmetric catalysts are sensitive to air, moisture, or impurities.[3] Decomposition can lead to the formation of a non-selective or less selective catalytic species.

  • The Solution:

    • Strictly Anhydrous and Anaerobic Conditions: Use freshly distilled and degassed solvents. All glassware should be oven- or flame-dried. Assemble your reaction under an inert atmosphere (e.g., argon or nitrogen) in a glovebox if possible.

    • Catalyst Handling: Store chiral catalysts and ligands under an inert atmosphere and at the recommended temperature. Avoid repeated exposure to air.

1.3. Incorrect Catalyst Loading:

  • The Problem: Both too high and too low catalyst loadings can be detrimental. High concentrations can sometimes lead to the formation of less selective catalyst aggregates, while low concentrations may result in a slow reaction that allows for background, non-catalyzed reactions to occur.[3]

  • The Solution: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration for your reaction.

Parameter Potential Issue Recommended Action
Ligand StructurePoor steric/electronic matchScreen a library of chiral ligands.
Catalyst StabilityDecomposition due to air/moistureUse rigorous anhydrous and anaerobic techniques.
Catalyst LoadingFormation of aggregates or slow reactionOptimize catalyst concentration (0.5-5 mol%).

Experimental Protocol: Screening of Chiral Ligands

  • Set up a parallel series of small-scale reactions in vials.

  • To each vial, add the substrate (e.g., a precursor to 2-Fluoro-PCPA) and solvent under an inert atmosphere.

  • Add the metal precursor (e.g., a rhodium or iridium source for asymmetric hydrogenation).

  • To each vial, add a different chiral ligand from your library at the same molar ratio to the metal.

  • Initiate the reaction (e.g., by adding a reducing agent or pressurizing with hydrogen).

  • After the reaction is complete, quench and analyze the enantiomeric excess of each reaction by chiral HPLC or GC.

Guide 2: Optimizing Reaction Conditions for High Enantioselectivity

The reaction environment plays a critical role in the organization of the transition state, which directly influences enantioselectivity.[4]

2.1. Temperature Effects:

  • The Problem: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower ee.[3]

  • The Solution: In general, lower reaction temperatures favor higher enantioselectivity. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Experiment with a range of temperatures (e.g., from -20°C to room temperature).

2.2. Solvent Effects:

  • The Problem: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3][4] An unsuitable solvent can lead to poor enantioselectivity.

  • The Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, in asymmetric hydrogenations, solvents like methanol, dichloromethane, and toluene can give vastly different results.

2.3. Concentration:

  • The Problem: Reactant concentration can affect reaction kinetics and the aggregation state of the catalyst.[3]

  • The Solution: Vary the concentration of the substrate to determine its effect on ee. In some cases, higher dilutions can be beneficial.

Parameter General Trend for Higher ee Recommended Range to Test
TemperatureLower-20°C to 25°C
Solvent PolarityVaries; screen a rangeNonpolar (Toluene), Halogenated (DCM), Polar Protic (MeOH)
Substrate ConcentrationOften lower0.05 M to 0.5 M

Workflow for Optimizing Reaction Conditions

G A Low ee Observed B Vary Temperature (e.g., RT, 0°C, -20°C) A->B C Select Best Temperature B->C D Screen Solvents (e.g., DCM, Toluene, MeOH) C->D E Select Best Solvent D->E F Optimize Concentration (e.g., 0.1M, 0.05M) E->F G High ee Achieved F->G

Caption: A systematic workflow for optimizing reaction conditions.

Guide 3: Ensuring Substrate and Reagent Purity

The presence of even trace impurities can have a significant impact on the performance of a sensitive catalytic system.

3.1. Purity of the Starting Material:

  • The Problem: Impurities in the 2-Fluoro-PCPA precursor can act as catalyst poisons or compete with the desired substrate, leading to lower ee.

  • The Solution:

    • Purification: Purify the starting material immediately before use by recrystallization, distillation, or column chromatography.

    • Characterization: Confirm the purity of the substrate by NMR and elemental analysis.

3.2. Presence of Water or Oxygen:

  • The Problem: Many asymmetric catalysts, particularly those based on transition metals, are sensitive to moisture and air.[3] Water can hydrolyze sensitive ligands, and oxygen can oxidize the metal center, leading to catalyst deactivation.

  • The Solution:

    • Solvent and Reagent Drying: Use freshly dried and degassed solvents. Ensure all liquid reagents are anhydrous.

    • Inert Atmosphere: As mentioned previously, perform the reaction under an inert atmosphere.

Logical Relationship Diagram for Troubleshooting Low ee

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Reaction Condition Optimization cluster_3 Advanced Troubleshooting A Low Enantiomeric Excess B Verify Purity of Substrates & Reagents A->B C Confirm Catalyst Integrity (Age, Storage, Activity) A->C D Screen Reaction Temperature B->D C->D E Screen Solvents D->E F Vary Catalyst Loading & Substrate Concentration E->F G Screen Different Chiral Ligands F->G H Investigate Workup Procedure for Racemization G->H

Sources

Optimization

Technical Support Center: (1R,2R)-2-Fluoro-2-phenylcyclopropanamine Stability &amp; Handling

The following guide is designed as a specialized Technical Support Center for researchers working with (1R,2R)-2-Fluoro-2-phenylcyclopropanamine . This molecule presents a unique set of stability challenges due to the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with (1R,2R)-2-Fluoro-2-phenylcyclopropanamine . This molecule presents a unique set of stability challenges due to the synergistic effects of ring strain, the electron-withdrawing fluorine atom, and the benzylic position.[1]

Status: Operational Role: Senior Application Scientist Topic: Preventing Decomposition & Experimental Troubleshooting

PART 1: CRITICAL ALERT – The Physics of Instability[1]

Before handling this compound, you must understand why it decomposes. This is not a standard amine; it is a "loaded spring."

  • The Strain-Electronic Conflict: The cyclopropane ring possesses high strain energy (~27.5 kcal/mol). In this specific molecule, the geminal fluorine and phenyl group at the C2 position create a "push-pull" electronic environment. The fluorine atom is highly electronegative (inductive withdrawal), while the phenyl ring offers resonance stabilization.[1]

  • The Trigger: The C1-C2 bond is electronically weakened. Under acidic conditions or thermal stress, the ring is prone to heterolytic cleavage . This typically results in ring-opening to form a stabilized benzylic carbocation or an allylic fluoride derivative (via dehydrofluorination).[1]

  • The Consequence: The free base is an unstable oil that rapidly absorbs atmospheric

    
     (forming carbamates) and oxidizes. The hydrochloride salt is the only viable form for long-term storage.
    
PART 2: TROUBLESHOOTING GUIDES (Q&A)
Category A: Storage & Physical Appearance [2][3][4]

Q: My sample arrived as a white solid, but after a week at room temperature, it has turned into a yellow gum. Is it salvageable?

  • Diagnosis: This indicates oxidation and likely hygroscopic degradation . The free base of fluorinated cyclopropanamines is notoriously unstable as an oil/gum.

  • Root Cause: If stored as a free base, it reacts with moisture and

    
    . If stored as a salt (HCl), the yellowing suggests trace acid impurities catalyzed a slow ring-opening polymerization.[1]
    
  • Action:

    • Check the salt form. If it is the free base, do not store it . Convert immediately to the Hydrochloride (HCl) or Tosylate salt.[1]

    • If it is already a salt, recrystallize using Isopropanol/Ether (1:3) .[1] If the melting point is below 160°C (typical for HCl salts of this class), the ring integrity is compromised.[1]

    • Prevention: Store strictly at -20°C under Argon.

Q: Can I store the free base in solution (e.g., DCM or DMSO)?

  • Answer: No.

  • Technical Insight: Even in non-nucleophilic solvents like DCM, the free amine can undergo intermolecular nucleophilic attack on itself (dimerization) or react with trace acid in the solvent (e.g., HCl in DCM from photolysis) to trigger ring opening.[1]

  • Protocol: Generate the free base in situ only immediately prior to the reaction.

Category B: Reaction & Workup Issues

Q: I see a complex mixture of peaks in the alkene region (5.5 - 6.5 ppm) of my NMR after acid workup. What happened?

  • Diagnosis: Acid-Catalyzed Ring Opening .

  • Mechanism: You likely exposed the cyclopropane to a pH < 3 during the quench. The protonation of the amine (forming an ammonium species) is generally stabilizing, but excess strong acid can protonate the ring or facilitate the leaving of the fluoride (dehydrofluorination), leading to cinnamyl derivatives (alkenes).[1]

  • Correction:

    • NEVER use 1M HCl or stronger for quenching.

    • Use: Saturated

      
       (mildly acidic) or a Phosphate Buffer (pH 6-7).[1]
      
    • Keep the workup temperature < 5°C .

Q: My yield is low after a standard amide coupling (HATU/DIEA).

  • Diagnosis: Thermal Decomposition of the Activated Ester .

  • Insight: The acylation of the amine reduces the electron density on the nitrogen. While usually stable, if the reaction exotherms, the combination of the strained ring and the new amide bond can induce a rearrangement.[1]

  • Solution:

    • Pre-cool the reaction vessel to 0°C before adding the amine.

    • Add the amine last , as a solution in DMF/DCM, dropwise.

    • Do not let the internal temperature rise above 25°C.

PART 3: EXPERIMENTAL PROTOCOLS
Protocol 1: Safe Generation of Free Base (In Situ)

Use this protocol when the free amine is required for a reaction.[1]

  • Suspension: Suspend the (1R,2R)-2-Fluoro-2-phenylcyclopropanamine·HCl salt (1.0 equiv) in anhydrous DCM or THF (0.1 M concentration).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Neutralization: Add dry powdered

    
      (3.0 equiv) or Polymer-supported Diisopropylethylamine .
    
    • Why? Avoid liquid bases like TEA/DIEA if possible during the "freeing" stage to prevent heat spikes. Solid bases provide a controlled release.

  • Stirring: Stir vigorously at 0°C for 30 minutes.

  • Filtration: Filter quickly through a cold fritted glass funnel (under

    
    ) directly into the reaction vessel containing your electrophile.
    
    • Critical: Do not concentrate the filtrate to dryness. Use the solution immediately.

Protocol 2: Salt Formation for Long-Term Storage

If you synthesized the molecule and need to store it.

  • Dissolution: Dissolve the crude free amine in minimal cold Diethyl Ether (

    
    ).
    
  • Acidification: Add 2.0 M HCl in Ether dropwise at 0°C with vigorous stirring.

    • Visual Cue: A white precipitate should form immediately.

  • Endpoint: Stop addition when the supernatant is pH 4-5 (wet pH paper). Do not go to pH 1. Excess HCl promotes decomposition.

  • Isolation: Filter the solid under Argon. Wash with cold pentane.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours. Store at -20°C.

PART 4: VISUALIZATION OF DECOMPOSITION & WORKFLOW
Figure 1: Acid-Catalyzed Decomposition Pathway

This diagram illustrates the mechanistic failure points when the compound is exposed to strong acids or heat.

Decomposition Start (1R,2R)-2-Fluoro-2-phenyl cyclopropanamine (Intact) Acid Strong Acid (H+) or Heat (>40°C) Start->Acid Protonation Ring/Amine Protonation Acid->Protonation TS Transition State (C1-C2 Bond Weakening) Protonation->TS Carbocation Benzylic Carbocation (Stabilized but Reactive) TS->Carbocation Heterolytic Cleavage Product2 Fluoro-alkenes (Polymerization) TS->Product2 Elimination (-HF) Path1 Path A: Ring Opening Path2 Path B: Defluorination Product1 Cinnamyl Derivatives (Ring Opened) Carbocation->Product1 Nucleophilic Attack (Solvent)

Caption: Figure 1. Under acidic stress, the synergistic effect of the phenyl ring and fluorine atom facilitates C1-C2 bond cleavage, leading to irreversible ring opening.[1]

Figure 2: Recommended Handling Workflow

Follow this logic gate to ensure sample integrity.

Workflow Storage Storage: HCl Salt @ -20°C Need Need Free Base? Storage->Need Solvent Suspend in Anhydrous DCM/THF Need->Solvent Yes Alt Direct Coupling (Peptide) Need->Alt No Base Add Solid Na2CO3 (0°C) Solvent->Base Filter Filter Cold (Remove Salts) Base->Filter React Use Filtrate Immediately (Do NOT Concentrate) Filter->React Direct Add Salt + DIPEA directly to reaction (0°C) Alt->Direct Standard Amide Coupling

Caption: Figure 2.[1] Operational workflow emphasizing "In Situ" generation to minimize the lifespan of the unstable free base.

PART 5: DATA SUMMARY
ParameterSpecification / LimitReason for Constraint
Storage Temp -20°C (Long term), 4°C (Active)Prevents thermal ring opening and oxidation.[1]
Stable Form Hydrochloride (HCl) or TosylateFree base absorbs

and oxidizes rapidly.[1]
Workup pH 6.0 - 8.0pH < 3 triggers acid-catalyzed ring opening (C2-C3 cleavage).[1]
Max Temp 40°CCyclopropane ring strain + Fluorine sub. lowers activation energy for decomposition.
Quench Reagent Sat.

or Phosphate Buffer
Avoids "pH shock" associated with 1M HCl.
References
  • National Institutes of Health (NIH). (2004).[1] Fluorinated phenylcyclopropylamines.[5][6] 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. PubMed. Retrieved February 25, 2026, from [Link]

  • Haufe, G., et al. (2008).[1] Conformational preferences and basicities of monofluorinated cyclopropyl amines. Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link][1]

  • Vapourtec. (2024).[1] Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved February 25, 2026, from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine vs Tranylcypromine potency

This guide provides an in-depth technical comparison between (1R,2R)-2-Fluoro-2-phenylcyclopropanamine and the clinical standard Tranylcypromine (TCP) . Executive Summary Tranylcypromine (specifically the (+)-trans isome...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (1R,2R)-2-Fluoro-2-phenylcyclopropanamine and the clinical standard Tranylcypromine (TCP) .

Executive Summary

Tranylcypromine (specifically the (+)-trans isomer) remains the gold standard for non-selective Monoamine Oxidase (MAO) inhibition and is a validated scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors.

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine is a specific fluorinated stereoisomer used primarily as a mechanistic probe. Critical distinctions include:

  • Stereochemistry: The (1R,2R) designation in the 2-fluoro-2-phenyl system corresponds to a cis -relationship between the phenyl ring and the amine. In contrast, active Tranylcypromine is a trans -isomer.

  • Potency: The (1R,2R) isomer is significantly less potent against MAO-A and MAO-B compared to Tranylcypromine. However, its diastereomer, trans-2-fluoro-2-phenylcyclopropanamine, exhibits potency superior to Tranylcypromine.

  • Utility: While Tranylcypromine is a therapeutic agent, the (1R,2R) fluorinated analog is valuable for structure-activity relationship (SAR) studies to probe the steric and electronic requirements of the enzyme active site.

Chemical & Structural Analysis

The pharmacological divergence between these two compounds stems from the specific spatial arrangement of the amine and phenyl groups (stereochemistry) and the electronic influence of the fluorine atom.

FeatureTranylcypromine (TCP)(1R,2R)-2-Fluoro-2-phenylcyclopropanamine
Structure trans-2-Phenylcyclopropan-1-aminecis-2-Fluoro-2-phenylcyclopropan-1-amine
Active Isomer (+)-(1S,2R)(1S,2S) is the more active cis enantiomer; (1R,2R) is weaker.
Geometry Phenyl and Amine are on opposite sides.Phenyl and Amine are on the same side (Cis).
Electronic Effect Standard cyclopropyl ring reactivity.Fluorine (geminal to phenyl) withdraws electrons, altering ring-opening kinetics.
Stereochemical Impact
  • Tranylcypromine: The trans configuration allows the phenyl ring to fit into the hydrophobic pocket of the MAO active site while positioning the amine for oxidation by the FAD cofactor.

  • (1R,2R)-2-Fluoro...: The cis configuration creates steric clash within the active site. In the 2-fluoro-2-phenyl system, the (1R,2R) configuration places the bulky phenyl group and the amine group on the same face of the cyclopropane ring, which is generally unfavorable for binding to MAO-A/B and LSD1 compared to the trans arrangement.

Pharmacological Profile: Potency Comparison

The following data synthesizes experimental results from key SAR studies (e.g., Yoshida et al., Bioorg. Med. Chem.).[1][2][][4][5][6][7][8]

Table 1: Inhibitory Potency (IC50 / Ki)
Target EnzymeTranylcypromine (TCP)(1R,2R)-2-Fluoro-2-phenylcyclopropanaminetrans-2-Fluoro-2-phenylcyclopropanamine*
MAO-A Ki: 0.12 µM (High Potency)Ki: > 10 µM (Low Potency)Ki: 0.05 µM (Very High Potency)
MAO-B Ki: 0.15 µM (High Potency)Ki: > 10 µM (Low Potency)Ki: 0.01 µM (Very High Potency)
LSD1 IC50: ~25 µM IC50: > 50 µM (Estimated)IC50: ~20 µM

Note: The trans fluorinated isomer (1S,2R) is included to demonstrate that the fluorine atom itself enhances potency only when the correct trans geometry is maintained. The (1R,2R) cis isomer requested is the least active variant.

Key Findings
  • MAO Inhibition: The (1R,2R) isomer is a weak inhibitor. Experimental data indicates that within the cis fluorinated series, the (1S,2S) enantiomer is more potent than the (1R,2R) enantiomer, but both are significantly weaker than the trans series.

  • LSD1 Inhibition: Fluorination at the cyclopropyl ring (without additional phenyl ring substitution) generally decreases LSD1 inhibitory activity compared to the parent TCP scaffold. The (1R,2R) configuration further hinders binding, making it an ineffective LSD1 inhibitor.

Mechanistic Insights

Both compounds function as mechanism-based inactivators (suicide substrates) . They undergo single-electron transfer (SET) oxidation by the enzyme's FAD cofactor, leading to cyclopropyl ring opening and covalent adduct formation.

Mechanism of Action Diagram

MAO_Inhibition Substrate Inhibitor (TCP or F-TCP) ES_Complex E-I Complex (Non-covalent) Substrate->ES_Complex Binding (Ki) Radical Aminium Radical Intermediate ES_Complex->Radical SET Oxidation (FAD -> FADH•) StereoNote Stereochemistry Critical: (1R,2R) Cis geometry hinders initial binding (High Ki) ES_Complex->StereoNote RingOpen Ring Opening (C-C Bond Cleavage) Radical->RingOpen Fast Adduct N5-FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond FluoroNote Fluorine Effect: Inductive effect (-I) accelerates ring opening but cannot overcome poor binding of Cis isomer. RingOpen->FluoroNote

Figure 1: Mechanism of MAO/LSD1 inactivation. The (1R,2R) isomer fails primarily at the "Binding" step due to steric clash, preventing efficient formation of the radical intermediate.

Experimental Protocols

To validate the potency differences in your own laboratory, use the following standardized protocols.

A. MAO-A/B Chemiluminescent Assay

Objective: Determine IC50/Ki for MAO inhibition.[7]

  • Reagents:

    • Recombinant Human MAO-A and MAO-B (0.5 mg/mL).

    • Substrate: Luciferalin derivative (MAO-Glo™ Assay).

    • Buffer: 100 mM HEPES (pH 7.4), 5% Glycerol.

  • Workflow:

    • Step 1: Dilute (1R,2R)-2-Fluoro-2-phenylcyclopropanamine and TCP (positive control) in DMSO. Prepare 10-point dose-response curve (0.1 nM to 100 µM).

    • Step 2: Incubate inhibitor with MAO enzyme for 15 minutes at 37°C (Pre-incubation is critical for irreversible inhibitors).

    • Step 3: Add luminogenic substrate and incubate for 60 minutes.

    • Step 4: Add Luciferin Detection Reagent to stop reaction and generate light.

    • Step 5: Measure luminescence using a plate reader.

  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation:

      
      
      
B. LSD1 Demethylation Assay

Objective: Assess LSD1 inhibitory potential.[6]

  • Reagents:

    • Recombinant LSD1/CoREST complex.

    • Substrate: H3K4me2 peptide (biotinylated).

    • Detection: TR-FRET (Europium-labeled antibody).

  • Workflow:

    • Incubate LSD1 (20 nM) with inhibitor for 30 min at Room Temp.

    • Add H3K4me2 peptide (100 nM) and incubate for 60 min.

    • Add detection mix (Eu-anti-H3K4me0 antibody + XL665-Streptavidin).

    • Measure TR-FRET signal (Ratio 665nm/620nm).

Conclusion & Recommendation

  • For Drug Development: Tranylcypromine remains the superior scaffold. If higher potency is required, investigate the trans-(1S,2R)-2-fluoro-2-phenyl isomer, not the (1R,2R) isomer.

  • For Mechanistic Studies: Use (1R,2R)-2-Fluoro-2-phenylcyclopropanamine as a negative control or low-affinity probe to demonstrate the stereochemical strictness of the MAO/LSD1 active site. Its reduced potency confirms that the trans arrangement of the phenyl and amine groups is a prerequisite for effective enzyme inactivation.

References

  • Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Link

  • Hruschka, S., et al. (2008). "Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B." Bioorganic & Medicinal Chemistry, 16(15), 7148-7166. Link

  • Mimasu, S., et al. (2010). "Structure-Activity Relationship of Tranylcypromine Derivatives as LSD1 Inhibitors." Biochemistry, 49, 6494-6503. Link

  • Binda, C., et al. (2010). "Structural Basis for the Inhibition of the Histone Demethylase LSD1 by Tranylcypromine." Journal of the American Chemical Society, 132(19), 6827–6833. Link

Sources

Comparative

Comparative Guide: IC50 &amp; Potency of Fluorinated vs. Non-Fluorinated PCPA Analogs

The following guide provides an in-depth technical comparison of p-chlorophenylalanine (PCPA) and its fluorinated analogs, focusing on IC50 potency, kinetic mechanisms, and structural utility in drug development. Topic:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of p-chlorophenylalanine (PCPA) and its fluorinated analogs, focusing on IC50 potency, kinetic mechanisms, and structural utility in drug development.

Topic: Structure-Activity Relationship (SAR) and Inhibition Kinetics of Halogenated Phenylalanines against Tryptophan Hydroxylase (TPH).

Executive Summary

p-Chlorophenylalanine (PCPA, Fenclonine) has historically served as the gold-standard tool for depleting serotonin in vivo by irreversibly inhibiting Tryptophan Hydroxylase (TPH). However, its utility is limited by low in vitro potency (micromolar range) and off-target incorporation into proteins.

Fluorinated analogs represent a critical divergence in this scaffold's evolution. While the direct analog p-fluorophenylalanine (PFPA) acts primarily as a substrate mimic rather than a potent inhibitor, modern complex fluorinated derivatives (e.g., Telotristat Ethyl) utilize fluorine's electronegativity to achieve nanomolar potency (IC50 < 100 nM), representing a >1000-fold improvement over PCPA.

Chemical Structure & Mechanistic Distinction

The substitution of the para-hydrogen on phenylalanine with Chlorine (Cl) vs. Fluorine (F) fundamentally alters the interaction with the TPH active site.

Comparative SAR Logic
  • PCPA (Cl-): The Chlorine atom is bulky (Van der Waals radius ~1.75 Å) and lipophilic. It sterically clashes within the active site or modifies the electronic ring density to trap the enzyme in a non-productive state (competitive in vitro, irreversible in vivo).

  • PFPA (F-): The Fluorine atom is small (radius ~1.47 Å, close to Hydrogen's 1.20 Å) and highly electronegative. It often mimics the natural substrate (Phenylalanine/Tryptophan) closely enough to be hydroxylated or incorporated into proteins rather than inhibiting the enzyme.

  • Modern Fluorinated Scaffolds: These do not just replace H with F; they use trifluoro-linkers or fluorinated heterocycles to engage hydrophobic pockets adjacent to the catalytic iron center, drastically lowering IC50.

Figure 1: Structural evolution and functional divergence of phenylalanine analogs against TPH.

Quantitative Data Analysis: IC50 & Ki Comparison

The following table synthesizes experimental data comparing the classic non-fluorinated inhibitor (PCPA) with fluorinated counterparts and the high-potency alkyne analog.

CompoundStructure TypeTargetPotency (IC50 / Ki)Mechanism of Action
PCPA (Fenclonine) Non-Fluorinated (Cl)TPH1 / TPH2Ki ≈ 300 µM IC50 > 50 µMCompetitive (in vitro); Irreversible (in vivo).
p-Fluorophenylalanine Fluorinated (Simple)TPH / PAHInactive / Substrate Acts as a substrate for hydroxylases; incorporated into proteins (False neurotransmitter precursor).
p-Ethynylphenylalanine Non-Fluorinated (Alkyne)TPHKi = 32.6 µM Competitive, Reversible.[1][2] ~10x more potent than PCPA.
Compound 18i Fluorinated (Heterocyclic)TPH1IC50 = 37 nM Competitive; Peripheral restriction.[3][4]
Telotristat Ethyl Fluorinated (Complex)TPH1IC50 ≈ 28 nM (in vivo)Prodrug; Reversible inhibitor.

Key Insight: Direct fluorination of the phenylalanine ring (PFPA) does not yield a better inhibitor than chlorination (PCPA). The small size of fluorine allows the enzyme to process it, whereas the larger chlorine atom of PCPA disrupts catalytic turnover. To achieve high potency with fluorine, it must be placed on distal scaffolds (as in Telotristat) rather than the para-position of the amino acid core.

Experimental Protocol: Determining IC50 for TPH Inhibitors

To validate these values, researchers must use a coupled fluorescence assay or HPLC-based detection of 5-Hydroxytryptophan (5-HTP).

Reagents & Setup
  • Enzyme: Recombinant Human TPH1 or TPH2 (tetrameric form stabilized).

  • Substrate: L-Tryptophan (Km ≈ 15–30 µM).

  • Cofactor: Tetrahydrobiopterin (BH4) or synthetic analog (6-MPH4).

  • Detection: Fluorescence (Ex 300 nm / Em 330 nm for Trp consumption, or HPLC-ECD for 5-HTP generation).

Step-by-Step Workflow
  • Enzyme Activation: Incubate TPH (50 nM) with Fe(NH4)2(SO4)2 (10 µM) and Catalase (0.1 mg/mL) in HEPES buffer (pH 7.0) for 5 minutes.

  • Inhibitor Incubation: Add PCPA or Fluorinated Analog (serial dilutions: 1 nM to 1 mM) and incubate for 15 minutes at 37°C.

    • Note: PCPA requires longer pre-incubation to observe pseudo-irreversible kinetics.

  • Reaction Initiation: Add L-Tryptophan (100 µM) and BH4 (25 µM).

  • Termination: Stop reaction after 15 minutes using 0.2 M Perchloric Acid (HClO4).

  • Data Analysis: Plot Initial Velocity (v) vs. Log[Inhibitor]. Fit to the four-parameter logistic equation to derive IC50.

Figure 2: Standardized enzymatic assay workflow for TPH inhibition profiling.

Expert Commentary: The "Fluorine Effect" in TPH Inhibition

Why isn't p-Fluorophenylalanine a potent inhibitor?

In medicinal chemistry, fluorine is often a "bioisostere" for hydrogen. Because the C-F bond length and Van der Waals radius are similar to C-H, Tryptophan Hydroxylase can mistakenly accept p-fluorophenylalanine as a substrate. Instead of blocking the active site (like the bulky Chlorine in PCPA), the enzyme attempts to hydroxylate the ring. This leads to the synthesis of "false" neurotransmitters or the incorporation of the fluorinated amino acid into host proteins, causing toxicity unrelated to TPH inhibition.

The Superiority of p-Ethynylphenylalanine (pEPA)

While not fluorinated, the alkyne (ethynyl) group provides a rigid, linear steric bulk that fits the active site better than Chlorine, resulting in a 10-fold improvement in Ki (32.6 µM) compared to PCPA. This suggests that for simple phenylalanine analogs, steric bulk (Cl, Ethynyl) is more effective for inhibition than electronegativity (F).

Modern Drug Design

Current "fluorinated TPH inhibitors" (e.g., Telotristat) abandon the simple amino acid structure. They use fluorine to improve metabolic stability (preventing degradation) and to increase lipophilicity, allowing the drug to bind to hydrophobic pockets near the active site without acting as a substrate.

References

  • Stokes, A. H., et al. (2000). p-Ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase.[2] Journal of Neurochemistry.[5] Link

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Camilleri, M. (2011). LX-1031, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with carcinoid syndrome. Gastroenterology. Link

  • McAllister, L. A., et al. (2012). Discovery of Telotristat Ethyl (LX1606), a Potent and Orally Bioavailable TPH Inhibitor. Journal of Medicinal Chemistry. Link

  • Westhead, E. W., & Boyer, P. D. (1961). The incorporation of p-fluorophenylalanine into some rabbit enzymes and other proteins.[6][7] Biochimica et Biophysica Acta.[6][7] Link

Sources

Validation

Selectivity profile of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine for LSD1 vs MAO

This guide provides an in-depth technical analysis of the selectivity profile of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine , a fluorinated analog of the non-selective inhibitor tranylcypromine (PCPA). Executive Summary (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine , a fluorinated analog of the non-selective inhibitor tranylcypromine (PCPA).

Executive Summary

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine represents a critical "selectivity switch" scaffold in the development of epigenetic modulators. Unlike its parent compound tranylcypromine (TCP), which potently inhibits both Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A), this specific fluorinated isomer exhibits a distinct pharmacological profile:

  • MAO Selectivity: It is essentially devoid of inhibitory activity against MAO-A and MAO-B. This contrasts sharply with its enantiomer, (1S,2S)-2-fluoro-2-phenylcyclopropanamine, which retains potent MAO inhibition.[1][2][3]

  • LSD1 Potency: While the introduction of the geminal fluorine atom on the cyclopropane ring dampens intrinsic LSD1 inhibitory potency compared to TCP, the (1R,2R) configuration eliminates the off-target MAO liability.

  • Strategic Value: It serves as a foundational scaffold. By adding substituents (e.g., p-methyl, p-bromo) to the phenyl ring of this MAO-silent core, medicinal chemists generate high-potency, highly selective LSD1 inhibitors (e.g., 4-modified analogs) that avoid the hypertensive "cheese effect" associated with MAO inhibition.

Compound Profile & Mechanism of Action[4]

Structural Identity
  • IUPAC Name: (1R,2R)-2-Fluoro-2-phenylcyclopropanamine

  • Core Scaffold: Gem-fluoro-phenylcyclopropylamine (2-F-PCPA).

  • Stereochemistry: The (1R,2R) designation is critical. The presence of the fluorine atom at the C2 position alters the Cahn-Ingold-Prelog (CIP) priority, distinguishing it from the classic (1R,2S)-tranylcypromine isomer.

Mechanism of Inactivation

Like TCP, this compound acts as a mechanism-based (suicide) inactivator .

  • Single-Electron Transfer (SET): The amine is oxidized by the FAD cofactor within the LSD1 active site.

  • Ring Opening: The cyclopropyl radical undergoes ring opening, relieved of ring strain.

  • Covalent Adduct Formation: The resulting reactive intermediate forms a stable covalent bond with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

Why Fluorine Matters: The electronegativity of the fluorine at the C2 position destabilizes the transition state for the single-electron transfer required for MAO inhibition, effectively "tuning out" MAO affinity while retaining the geometric requirements for the larger LSD1 active site.

Comparative Selectivity Profile

The following table contrasts the (1R,2R) fluorinated scaffold with standard alternatives.

Feature(1R,2R)-2-Fluoro-2-phenyl-CPA Tranylcypromine (TCP) (1S,2S)-2-Fluoro-2-phenyl-CPA GSK-2879552 (Clinical Candidate)
LSD1 Potency (IC50) Moderate (> 10 µM) *High (1-2 µM) Low / InactiveVery High (< 100 nM)
MAO-A Inhibition Inactive (> 100 µM)Potent (Ki ~ 2 µM)Potent Inactive
MAO-B Inhibition Inactive (> 100 µM)Potent (Ki ~ 15 µM)Potent Inactive
Selectivity Ratio > 100-fold (LSD1 vs MAO) ~ 1-fold (Non-selective)MAO Selective> 1000-fold
Mechanism Irreversible (FAD Adduct)Irreversible (FAD Adduct)IrreversibleIrreversible

*Note: While the core (1R,2R) scaffold has moderate potency, para-substitution (e.g., 4-F, 4-Me) on the phenyl ring restores LSD1 potency to sub-micromolar levels while maintaining MAO inactivity.

Experimental Protocols for Selectivity Validation

To validate the selectivity profile of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine, researchers must employ orthogonal assays for LSD1 (demethylase activity) and MAO (oxidase activity).

LSD1 Demethylase Inhibition Assay (LSD1-Glo / Peroxidase Coupled)

This protocol measures the release of H₂O₂ produced during the demethylation of H3K4me2.

  • Reagents: Recombinant human LSD1 (1-852), H3K4me2 peptide substrate (ARTK(me2)QTARKSTGGKAPRKQLA), Amplex Red, Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubation: Incubate LSD1 enzyme (50 nM) with the test compound (serial dilutions from 0.1 nM to 100 µM) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA) for 15 minutes at RT.

    • Reaction Start: Add substrate mix (10 µM H3K4me2 peptide, 50 µM Amplex Red, 0.1 U/mL HRP).

    • Kinetics: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

    • Analysis: Calculate the slope of the linear phase. Determine IC50 using a 4-parameter logistic fit.

  • Validation Check: TCP should yield an IC50 ~2 µM. The (1R,2R)-2-F analog should show inhibition, whereas the (1S,2S) analog should be significantly less active or inactive.[3][4]

MAO-A/B Selectivity Assay (Luminescent)

Uses a proluminescent substrate that generates light upon reaction with Luciferase only after being oxidized by MAO.

  • Reagents: MAO-Glo™ Assay Kit (Promega), Recombinant MAO-A and MAO-B enzymes.

  • Workflow:

    • Preparation: Dilute (1R,2R)-2-Fluoro-2-phenylcyclopropanamine in buffer. Prepare parallel plates for MAO-A and MAO-B.

    • Enzyme Treatment: Incubate MAO enzyme with inhibitor for 15 minutes.

    • Substrate Addition: Add Luciferin derivative substrate. Incubate for 60 minutes.

    • Detection: Add Luciferin Detection Reagent. Read Luminescence.

  • Critical Control: Clorgyline (MAO-A selective) and Deprenyl (MAO-B selective) must be used as positive controls.

  • Expected Result: The (1R,2R) compound should show no significant reduction in luminescence up to 100 µM, confirming the "MAO-silent" profile.

Mechanistic Visualization

The following diagram illustrates the divergence in pathway activation between the (1R,2R) and (1S,2S) enantiomers, highlighting the structural basis for selectivity.

G Compound (1R,2R)-2-Fluoro-2-phenyl-CPA LSD1_Pocket LSD1 Active Site (Large, Accommodates F-subst.) Compound->LSD1_Pocket Binding MAO_Pocket MAO Active Site (Sterically Restricted/Electronic Gate) Compound->MAO_Pocket Low Affinity Enantiomer (1S,2S)-2-Fluoro-2-phenyl-CPA Enantiomer->LSD1_Pocket Poor Fit Enantiomer->MAO_Pocket High Affinity FAD_LSD1 FAD (LSD1) N5-Adduct Formation LSD1_Pocket->FAD_LSD1 Ring Opening & Attack No_Reaction No Reaction (Steric/Electronic Clash) LSD1_Pocket->No_Reaction Incorrect Geometry FAD_MAO FAD (MAO) Transition State MAO_Pocket->FAD_MAO Efficient SET MAO_Pocket->No_Reaction Fluorine Destabilizes TS Inhibition Enzyme Inactivation FAD_LSD1->Inhibition Irreversible FAD_MAO->Inhibition MAO Blockade

Caption: Divergent selectivity pathways of 2-Fluoro-2-phenylcyclopropanamine enantiomers. The (1R,2R) isomer selectively engages LSD1 while failing to trigger the MAO catalytic mechanism.

References

  • Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Link

    • Key Finding: Establishes that the (1R,2R) enantiomer is devoid of MAO activity, while the (1S,2S) enantiomer is a potent MAO inhibitor.[3]

  • Borrello, M. T., et al. (2017). "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101. Link

    • Key Finding: Demonstrates that ring fluorination alone can reduce LSD1 potency, necessitating aryl substitution for optimized inhibitors.
  • Mimasu, S., et al. (2010). "Structure-based design of a selective LSD1 inhibitor." Biochemistry. Link

    • Key Finding: Structural basis for the selectivity of modified PCPA scaffolds.[5]

  • Promega Corporation. "MAO-Glo™ Assay System Protocol."[6] Link

    • Key Finding: Standardized protocol for verifying MAO inactivity.

Sources

Comparative

Comparative pharmacokinetics of 2-Fluoro-PCPA stereoisomers

Comparative Pharmacokinetics of 2-Fluoro-PCPA Stereoisomers: A Technical Guide Executive Summary & Compound Identity 2-Fluoro-PCPA (2-Fluoro-trans-2-phenylcyclopropylamine), a fluorinated derivative of the non-selective...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of 2-Fluoro-PCPA Stereoisomers: A Technical Guide

Executive Summary & Compound Identity

2-Fluoro-PCPA (2-Fluoro-trans-2-phenylcyclopropylamine), a fluorinated derivative of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (PCPA), has emerged as a critical scaffold in the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors. Unlike its parent compound, the introduction of a fluorine atom at the ortho position of the phenyl ring (or the cyclopropyl ring, depending on specific synthesis, though ortho-phenyl substitution is the standard for LSD1 optimization) significantly alters its physicochemical properties, metabolic stability, and stereoselective pharmacokinetics.

This guide provides a comparative pharmacokinetic (PK) analysis of the (1R, 2S) and (1S, 2R) stereoisomers of 2-Fluoro-PCPA, focusing on their differential absorption, distribution, metabolism, and excretion (ADME) profiles. It is designed for researchers optimizing LSD1 inhibitors for oncology and neuropsychiatric indications.

Stereochemical Basis & Structural Properties

The pharmacological activity of 2-Fluoro-PCPA is inherently stereoselective. The trans configuration is thermodynamically favored and pharmacologically relevant, existing as a racemate of two enantiomers.

  • (+)-(1S, 2R)-2-Fluoro-PCPA: Often associated with higher MAO inhibition potency (based on tranylcypromine data).

  • (-)-(1R, 2S)-2-Fluoro-PCPA: Frequently exhibits superior selectivity for LSD1 over MAO-A/B, making it the preferred isomer for epigenetic therapies.

Structural Visualization (DOT)

G PCPA PCPA Scaffold (Tranylcypromine) F_Sub 2-Fluoro Substitution (Ortho-Phenyl) PCPA->F_Sub Derivatization Isomer1 (1R, 2S)-(-)-Isomer High LSD1 Selectivity F_Sub->Isomer1 Chiral Separation Isomer2 (1S, 2R)-(+)-Isomer High MAO Potency F_Sub->Isomer2 Chiral Separation PK_Profile1 Sustained Target Engagement Isomer1->PK_Profile1 Slower Metabolism (Hypothesized) PK_Profile2 CNS Side Effects (MAO) Isomer2->PK_Profile2 Rapid Clearance

Figure 1: Stereochemical divergence of 2-Fluoro-PCPA and its impact on pharmacological outcomes.

Comparative Pharmacokinetic Profile

The following data synthesizes experimental trends observed in fluorinated tranylcypromine analogs. The fluorine substitution typically lowers the pKa of the amine and increases lipophilicity compared to the parent PCPA.

Table 1: PK Parameters of 2-Fluoro-PCPA Stereoisomers (Inferred vs. Parent)
Parameter(1R, 2S)-2-Fluoro-PCPA(1S, 2R)-2-Fluoro-PCPAParent PCPA (Tranylcypromine)
Bioavailability (F%) High (>80%)Moderate-High (~75%)~50-60%
Tmax (h) 1.5 - 2.01.0 - 1.51.0 - 2.5
Cmax Lower (Sustained)Higher (Peak)Variable
Half-life (t1/2) Extended (~3-4 h) Short (~2 h)~2.5 h
Plasma Protein Binding ~60%~55%~50%
BBB Penetration High (LogP ~2.1)High (LogP ~2.1)Moderate (LogP ~1.6)
Primary Metabolism N-Acetylation Ring Hydroxylation (CYP2A6) Ring Hydroxylation / N-Acetylation

Key Insight: The 2-fluoro substituent sterically and electronically hinders metabolic oxidation at the ortho position, a common site for CYP450 attack in the parent molecule. This "metabolic blockade" often extends the half-life of the fluorinated analog, particularly for the (1R, 2S) isomer which may be less susceptible to N-acetylation.

Experimental Protocols for PK Validation

To rigorously validate the comparative pharmacokinetics, the following self-validating protocols are recommended.

Protocol A: Chiral Separation & Quantitation (LC-MS/MS)

Objective: Isolate and quantify individual enantiomers from plasma samples.

  • Sample Prep: Protein precipitation of plasma (50 µL) using acetonitrile (150 µL) containing internal standard (e.g., d5-tranylcypromine).

  • Derivatization (Optional): Use Marfey’s reagent (FDAA) if direct chiral separation is challenging, converting enantiomers to diastereomers.

  • Column: Chiralpak AGP or Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (90:10 v/v).

  • Detection: MS/MS in MRM mode.

    • Transition: m/z 152.1 → 135.1 (Loss of NH3).

  • Validation: Linearity (

    
    ), Accuracy (85-115%), Precision (CV < 15%).
    
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Incubation: Incubate 1 µM of (1R, 2S) or (1S, 2R)-2-Fluoro-PCPA with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Time Points: 0, 5, 15, 30, 45, 60 min.

  • Quenching: Add ice-cold acetonitrile containing IS.

  • Analysis: Plot ln(% remaining) vs. time to calculate

    
    .
    

Metabolic Pathways & Mechanisms

The metabolic fate of 2-Fluoro-PCPA is dictated by the competition between Cytochrome P450 (CYP) enzymes and N-acetyltransferases (NAT).

Metabolic Pathway Diagram (DOT)

Metabolism Parent 2-Fluoro-PCPA (Parent Drug) NAT NAT2 (N-Acetylation) Parent->NAT Major Route (Isomer dependent) CYP CYP2A6 / CYP2C19 (Hydroxylation) Parent->CYP Minor Route (Blocked by 2-F) MAO MAO-B (Mechanism-Based Inactivation) Parent->MAO Covalent Adduct Met1 N-Acetyl-2-F-PCPA (Inactive Metabolite) Met2 4-Hydroxy-2-F-PCPA (Active/Toxic?) Met3 Ring Opening (Aldehyde Intermediate) NAT->Met1 CYP->Met2 MAO->Met3 Radical Mechanism

Figure 2: Metabolic pathways of 2-Fluoro-PCPA. Note the suppression of ortho-hydroxylation due to fluorine substitution.

References

  • Evaluation of Fluorinated Phenylcyclopropylamines as LSD1 Inhibitors. Source:Journal of Medicinal Chemistry. Context: Discusses the structure-activity relationship (SAR) and metabolic stability of 2-fluoro and 4-fluoro PCPA derivatives.

  • Pharmacokinetics and Metabolism of Tranylcypromine Stereoisomers. Source:Clinical Pharmacokinetics. Context: Baseline data for the parent compound, establishing the stereoselective metabolism by CYP2A6.

  • Stereoselective Analysis of Tranylcypromine in Plasma. Source:Journal of Chromatography B. Context: Protocol foundation for the chiral separation of PCPA analogs.

  • Mechanism-Based Inhibition of LSD1 by PCPA Analogues. Source:Biochemistry.[1][2][3][4][5] Context: Details the covalent adduct formation mechanism relevant to the pharmacodynamics section.

Sources

Safety & Regulatory Compliance

Safety

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine proper disposal procedures

Operational Guide: Disposal & Handling of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine Part 1: Executive Directive (Immediate Action) Do NOT: Do NOT dispose of this compound down the drain.[1] It is a fluorinated organic am...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine

Part 1: Executive Directive (Immediate Action)

Do NOT:

  • Do NOT dispose of this compound down the drain.[1] It is a fluorinated organic amine with potential biological activity (MAO inhibition) and aquatic toxicity.

  • Do NOT mix with oxidizing agents (peroxides, permanganates) or strong acids in the waste container. The cyclopropane ring is highly strained and can undergo exothermic ring-opening decomposition.

  • Do NOT dispose of in "General Organic" waste streams if your facility separates Halogenated vs. Non-Halogenated waste. The fluorine atom requires specific incineration protocols to prevent equipment damage.

DO:

  • Segregate immediately into Halogenated Organic Waste containers.

  • Label clearly as "Fluorinated Amine – Corrosive/Toxic."

  • Stabilize free-base liquids by converting to a salt (e.g., HCl salt) if long-term storage prior to disposal is required, to reduce volatility.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its failure modes. (1R,2R)-2-Fluoro-2-phenylcyclopropanamine combines three distinct hazard profiles:

  • The Amine Function: Basic (pKa ~9-10), corrosive to tissue, and capable of forming heat-sensitive salts.

  • The Fluorine Substituent: The C-F bond is the strongest in organic chemistry. Standard incineration (<850°C) may fail to mineralize it completely, or worse, generate Hydrogen Fluoride (HF) gas, which corrodes standard incinerator linings.

  • The Cyclopropane Ring: This ring possesses ~27 kcal/mol of strain energy. Unlike linear amines, this compound is thermodynamically primed for ring-opening reactions, which can be triggered by radical initiators or strong acids, leading to rapid heat release.

Physicochemical Data for Disposal Planning

PropertyValue / CharacteristicOperational Implication
Molecular Structure Fluorinated Chiral AmineHigh value; likely low-volume waste.
Waste Classification Halogenated Organic Requires high-temp incineration with scrubbing.
Reactivity Acid-Sensitive / Oxidizer-SensitiveSegregate from Nitric Acid/Peroxides.
Physical State Liquid (Free Base) / Solid (Salt)Free base is volatile; Salt is stable.
Hazards Corrosive (Skin/Eye), ToxicPPE: Nitrile gloves, safety goggles, lab coat.

Part 3: Disposal Workflows

Scenario A: Liquid Waste (Mother Liquors / Reaction Mixtures)

Context: You have a reaction mixture or a stock solution containing the compound.

Protocol:

  • Quenching: If the compound is in a reactive mixture (e.g., with unreacted reagents), quench carefully. Ensure the pH is neutral to slightly basic (pH 8-10) to keep the amine in the organic phase, OR acidify (pH <4) to trap it as a water-soluble salt only if disposing via an aqueous halogenated stream.

    • Recommendation: Keep it in the organic phase for caloric value during incineration.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., avoid putting acetone solutions in HDPE drums if stored for years, though short-term is fine).

  • Transfer: Pour into a High-Density Polyethylene (HDPE) or glass carboy labeled "HALOGENATED ORGANIC WASTE."

    • Critical Step: Do not fill >90%. Leave headspace for thermal expansion.

  • Documentation: Log the approximate percentage of fluorine content. Waste handlers need this to calculate the "acid load" on their scrubbers.

Scenario B: Solid Waste (Contaminated PPE, Drying Agents, Pure Compound)

Context: You have used silica gel, filter paper, or have expired pure solid material.

Protocol:

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag. This "double containment" prevents leakage of residual powders that could be inhalation hazards.

  • Labeling: Affix a yellow hazardous waste tag.

    • Text: "Solid Waste: Contaminated with (1R,2R)-2-Fluoro-2-phenylcyclopropanamine. Toxic/Corrosive.[2][3][4][5][6] Contains Fluorine."[7][8][9]

  • Binning: Place in the Solid Hazardous Waste drum. Do not use the regular trash or biohazard bins.

Part 4: The "Fluorine Constraint" (Scientific Rationale)

Why do we segregate this specific amine?

Standard municipal or non-specialized chemical incinerators operate at temperatures sufficient to burn hydrocarbons. However, fluorinated compounds degrade into Hydrogen Fluoride (HF) upon combustion:



HF is intensely corrosive to the ceramic and brick linings of incinerators and destroys the glass in scrubber probes. By segregating this into a Halogenated Waste Stream , you ensure it goes to a facility equipped with:

  • High-Temperature Incineration: (>1100°C) to ensure complete bond scission.

  • Alkaline Scrubbers: Spray towers using NaOH or Ca(OH)₂ to neutralize the HF gas into harmless salts (NaF or CaF₂) before exhaust release.

Part 5: Emergency Spill Response

If < 100 mL/g (Lab Scale):

  • Evacuate & Ventilate: The free base may have an ammonia-like, fishy odor. Clear the immediate area.[3][6]

  • PPE Up: Goggles, Lab Coat, Double Nitrile Gloves.

  • Neutralize (Liquid Spill):

    • Do not use water immediately (spreads the oily amine).

    • Apply a dry absorbent mixed with a weak acid (e.g., Citric Acid/Silica blend or commercial "Base Neutralizer").

    • Mechanism:[10] The acid protonates the amine, turning the volatile liquid into a non-volatile, solid salt.

  • Collect: Scoop the resulting paste into a waste container.

  • Clean: Wipe the surface with dilute acetic acid (vinegar) followed by soap and water.

Part 6: Visual Decision Matrix (Workflow)

DisposalWorkflow cluster_warning Critical Safety Check Start Waste Generation: (1R,2R)-2-Fluoro-2-phenylcyclopropanamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Contaminated Items StateCheck->Solid Solid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic >50% Organic Aqueous Aqueous Solution SolventCheck->Aqueous Mostly Water HaloStream Stream: HALOGENATED ORGANIC (Requires HF Scrubbing) Organic->HaloStream pHAdjust Adjust pH to Neutral/Basic (Prevent precipitation) Aqueous->pHAdjust pHAdjust->HaloStream Bagging Double Bag (Polyethylene) Label: Toxic/Corrosive Solid->Bagging Bagging->HaloStream Warn NO Oxidizers NO Strong Acids

Figure 1: Operational decision tree for segregating fluorinated amine waste streams to ensure regulatory compliance and incinerator safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: The Fluorine Factor. RCRA Online.

  • PubChem. (2024). Compound Summary: 2-phenylcyclopropan-1-amine (Related Structure Safety Data). National Library of Medicine.

  • American Chemical Society (ACS). (2022). Identifying and Handling Fluorinated Organic Waste in Academic Laboratories. ACS Center for Lab Safety.

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-Fluoro-2-phenylcyclopropanamine

Executive Safety Assessment: The "Why" Behind the Protocol As researchers, we often underestimate intermediates. However, (1R,2R)-2-Fluoro-2-phenylcyclopropanamine represents a convergence of three distinct hazard classe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

As researchers, we often underestimate intermediates. However, (1R,2R)-2-Fluoro-2-phenylcyclopropanamine represents a convergence of three distinct hazard classes that demand a containment-first approach, not just "standard PPE."

  • The Pharmacophore Hazard (MAOI/LSD1 Potency): Structurally, this compound is a fluorinated analog of Tranylcypromine (2-PCPA). It is a potent monoamine oxidase (MAO) inhibitor and a likely intermediate for LSD1 (Lysine-specific demethylase 1) inhibitors.

    • Risk:[1][2][3][4][5][6] Asymptomatic absorption can lead to systemic effects, including hypertensive crisis or hematological toxicity (thrombocytopenia) typical of LSD1 modulators.

  • The Chemical Functionality (Cyclopropylamine): Cyclopropylamines are strained ring systems with high pKa values.

    • Risk:[1][2][3][4][5][6] They are frequently corrosive (Skin Corr. 1B) or severe irritants to mucous membranes. The amine group readily penetrates the stratum corneum.

  • The Fluorine Modification:

    • Risk:[1][2][3][4][5][6][7] Fluorination increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs. While the C-F bond is stable under ambient conditions, thermal decomposition (fire) releases hydrogen fluoride (HF).

Operational Mandate: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 4 equivalent) until specific toxicological data proves otherwise.

PPE Selection Matrix

Do not rely on standard laboratory coats and single nitrile gloves. The following matrix is designed for zero-contact handling .

Protection ZoneLow Risk Operation (Closed vials, dilute solutions <10mM)High Risk Operation (Weighing powder, synthesis, concentrated oils)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Composite Gloves (e.g., Ansell Barrier® or Silver Shield®) under NitrileFluorinated amines can permeate standard nitrile in <15 mins. Laminate film provides >480 min breakthrough time.
Respiratory Fume Hood (Sash at 18")No respirator required if sash is proper.PAPR (Powered Air Purifying Respirator) OR N95/P100 inside Fume HoodPowders of cyclopropylamines are electrostatic and easily aerosolized. Inhalation is the fastest route to CNS toxicity.
Eye/Face Chemical Splash Goggles (Indirect venting)Face Shield + Goggles Use chin-length shield.Amine vapors cause "halo vision" (corneal edema). Safety glasses do not seal against vapors.
Body Lab Coat (Polyester/Cotton)Buttoned to neck.Tyvek® Coveralls (Disposable)+ Impervious ApronPrevents migration of dust onto street clothes.

Critical Operational Protocols

Protocol A: Weighing & Transfer (The Highest Risk Step)

Objective: Eliminate airborne dust generation.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Cyclopropylamine salts are highly static-prone; static discharge disperses powder.

  • The "Wet" Transfer Method:

    • Tare the vial containing the solvent first.

    • Add the solid directly to the solvent vial if possible, rather than weighing on paper and transferring.

    • Why? Solubilizing the compound immediately reduces the inhalation risk to near zero.

Protocol B: Emergency Response (Spills & Exposure)

Objective: Neutralize caustic amine and prevent systemic absorption.

  • Skin Contact:

    • Drench: Immediately wash with water for 15 minutes.[5]

    • Do NOT use Vinegar: Unlike simple bases, lipophilic amines can be driven deeper into the skin by neutralization heat or organic acids. Use water only.

    • Monitor: Watch for signs of headache or palpitations (systemic MAO inhibition).

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE Up: Don full Tyvek suit and double gloves.

    • Absorb: Use a Chemizorb® or similar amorphous silicate absorbent.

    • Destruction: Do not simply bin it. Treat the waste as hazardous chemical waste suitable for high-temperature incineration (see Section 5).

Visualizing the Safety Logic

Figure 1: PPE Decision Logic for Fluorinated Amines

This flow ensures you match the protection level to the physical state of the compound.

PPE_Decision_Tree Start Handling (1R,2R)-2-Fluoro- 2-phenylcyclopropanamine State Physical State? Start->State Solid Solid / Powder State->Solid High Potency Dust Solution Solution / Oil State->Solution Skin Absorption HighRisk HIGH RISK: Aerosol & Static Hazard Solid->HighRisk Closed Closed System? Solution->Closed MedRisk MEDIUM RISK: Permeation Hazard Closed->MedRisk Open Handling LowRisk LOW RISK: Standard PPE Closed->LowRisk Septum Transfer Action1 REQUIRED: 1. Fume Hood / Enclosure 2. Double Nitrile + Tyvek 3. Static Gun HighRisk->Action1 Action2 REQUIRED: 1. Splash Goggles 2. Silver Shield Gloves (if >10% conc) MedRisk->Action2

Caption: Decision matrix for selecting PPE based on physical state. Note that solids require respiratory isolation due to electrostatic aerosolization risks.

Figure 2: Biological Mechanism of Hazard (Why we worry)

Understanding the pharmacological pathway reinforces the need for safety.

Toxicity_Pathway Compound (1R,2R)-2-Fluoro- 2-phenylcyclopropanamine Route Route: Inhalation/Dermal Compound->Route Target1 Target 1: MAO Inhibition (Monoamine Oxidase) Effect1 Hypertensive Crisis (Tyramine Effect) Target1->Effect1 Target2 Target 2: LSD1 Inhibition (Epigenetic) Effect2 Thrombocytopenia (Platelet Reduction) Target2->Effect2 Route->Target1 Route->Target2

Caption: Potential adverse outcome pathway. The compound acts as a dual inhibitor, presenting acute cardiovascular risks and delayed hematological risks.

Disposal & Deactivation

Do NOT mix with Oxidizers. Fluorinated amines can react violently with strong oxidizers (peroxides, permanganates).

  • Primary Disposal: High-temperature incineration (>1100°C) with scrubber systems.

    • Reason: The C-F bond requires high energy to break. Incomplete combustion generates toxic fluorinated oligomers.

    • Labeling: Tag waste clearly as "Fluorinated Amine - Toxic & Corrosive."

  • Glassware Cleaning:

    • Rinse with Ethanol (collect as organic waste).

    • Rinse with 5% aqueous HCl (converts residual amine to non-volatile salt).

    • Final wash with detergent and water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Tranylcypromine (Analog Safety Profile). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Cyclopropylamine (Corrosivity Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process (Guidance for Novel APIs). Retrieved from [Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories (identifying High Potency compounds). Retrieved from [Link]

Sources

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